Diethyl acetamidomalonate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
diethyl 2-acetamidopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLMABRZPQKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061446 | |
| Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White crystalline powder; [MSDSonline] | |
| Record name | Acetamidomalonic acid diethyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
185 °C @ 20 MM HG | |
| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN HOT WATER & ETHER; SOL IN HOT ALCOHOL | |
| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ALCOHOL OR BENZENE-PETROLEUM ETHER | |
CAS No. |
1068-90-2 | |
| Record name | Diethyl acetamidomalonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamidomalonic acid diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl acetamidomalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl acetamidomalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL (N-ACETYLAMINO)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VDX81E00W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
95-96 °C | |
| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl Acetamidomalonate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl acetamidomalonate from diethyl malonate, a critical process in the preparation of α-amino acids and other valuable pharmaceutical intermediates.[1][2][3] This document details the prevalent synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support research and development in organic synthesis and drug discovery.
Introduction
This compound (DEAM) is a key building block in organic synthesis, most notably for its application in the malonic ester synthesis of α-amino acids.[2][3] Its structure, featuring a protected amino group and two ester functionalities, allows for straightforward alkylation and subsequent hydrolysis and decarboxylation to produce a wide array of natural and unnatural amino acids.[2] This versatility makes the efficient synthesis of DEAM a subject of significant interest in academic and industrial research.
The most common and well-documented synthesis of this compound from diethyl malonate proceeds through a two-step process:
-
Nitrosation: Diethyl malonate is reacted with a nitrosating agent, typically sodium nitrite (B80452) in the presence of an acid, to form diethyl isonitrosomalonate (also known as diethyl oximinomalonate).[1][2]
-
Reductive Acetylation: The intermediate, diethyl isonitrosomalonate, is then reduced and acetylated in a single step to yield this compound.[1][2]
This guide will focus primarily on this widely adopted method, while also briefly discussing alternative approaches.
Reaction Mechanism and Signaling Pathway
The synthesis involves the transformation of the active methylene (B1212753) group of diethyl malonate into an acetamido group.
Caption: Reaction pathway for the synthesis of this compound.
The initial step is the nitrosation of the α-carbon of diethyl malonate. In the presence of acetic acid, sodium nitrite forms nitrous acid, which then acts as the electrophile. The resulting nitroso compound tautomerizes to the more stable oxime, diethyl isonitrosomalonate.[4]
The second stage involves the reduction of the oxime to an amine, which is concurrently acetylated. Zinc dust in acetic acid is a common reducing agent for this transformation.[1][2] Acetic anhydride present in the reaction mixture immediately acetylates the newly formed amino group to give the final product, this compound.
Experimental Protocols
The following protocols are based on well-established procedures, including those published in Organic Syntheses.[1]
3.1. Stage 1: Preparation of Diethyl Isonitrosomalonate
-
Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Initial Mixture: 50 g (0.312 mole) of diethyl malonate is placed in the flask. The flask is cooled in an ice bath. A mixture of 57 ml of glacial acetic acid and 81 ml of water is added with stirring.[1]
-
Addition of Sodium Nitrite: While maintaining the temperature at approximately 5°C, a total of 65 g (0.944 mole) of solid sodium nitrite is added in portions over a period of 1.5 hours.[1]
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 4 hours. The temperature will rise and then fall during this period.[1]
-
Extraction: The reaction mixture is transferred to a separatory funnel and extracted twice with 50 ml portions of ether. The combined ethereal solutions of diethyl isonitrosomalonate are used directly in the next step.[1]
3.2. Stage 2: Preparation of this compound
-
Apparatus Setup: A larger three-necked, round-bottomed flask is fitted with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Reaction Mixture: The ethereal solution of diethyl isonitrosomalonate from the previous step, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid are placed in the flask.[1]
-
Addition of Zinc Dust: With vigorous stirring, 78.5 g (1.20 moles) of zinc dust is added in small portions over 1.5 hours. The temperature of the reaction is maintained between 40–50°C, using a water bath for cooling as the reaction is exothermic.[1]
-
Completion and Filtration: After the zinc addition is complete, the mixture is stirred for an additional 30 minutes. The mixture is then filtered with suction, and the filter cake is washed with two 200 ml portions of glacial acetic acid.[1]
-
Isolation of Crude Product: The combined filtrate and washings are concentrated under reduced pressure on a steam bath until a thick oil remains, which may partially crystallize.[1]
-
Purification: To the crude product, 100 ml of water is added, and the flask is warmed on a steam bath until the solid melts. The mixture is then stirred rapidly in an ice bath to crystallize the this compound as a fine white product.[1][5]
-
Final Product Collection: After cooling in the ice bath for an additional hour, the product is collected by filtration, washed with cold water, and dried. A second crop can be obtained by concentrating the mother liquor.[1][5]
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio (relative to Diethyl Malonate) |
| Diethyl Malonate | 160.17 | 50 g | 0.312 | 1.00 |
| Sodium Nitrite | 69.00 | 65 g | 0.944 | 3.03 |
| Acetic Acid (Stage 1) | 60.05 | 57 ml | ~1.0 | ~3.2 |
| Acetic Anhydride | 102.09 | 86 g | 0.842 | 2.70 |
| Acetic Acid (Stage 2) | 60.05 | 225 ml | 3.95 | 12.66 |
| Zinc Dust | 65.38 | 78.5 g | 1.20 | 3.85 |
Table 2: Reaction Conditions and Yields
| Parameter | Value | Reference |
| Stage 1: Nitrosation | ||
| Temperature | 5°C (addition), then ambient | [1] |
| Reaction Time | 1.5 h (addition), 4 h (stirring) | [1] |
| Stage 2: Reductive Acetylation | ||
| Temperature | 40–50°C | [1] |
| Reaction Time | 1.5 h (addition), 0.5 h (stirring) | [1] |
| Overall Yield | 77-78% | [1][2] |
| Melting Point | 95–97°C | [1][5] |
| Purity (recrystallized) | High, can be >99% | [6][7] |
Alternative Synthetic Routes
While the zinc/acetic anhydride method is robust, other procedures have been developed.
-
Catalytic Hydrogenation: Snyder and Smith reported a method involving the reduction of diethyl isonitrosomalonate using palladium on charcoal, followed by acetylation, with a reported yield of 40%.[1] Akabori et al. described a similar modification using Raney nickel.[1]
-
One-Pot Synthesis with Air as Oxidant: A method has been disclosed that uses diethyl malonate and acetamide (B32628) as raw materials, with air as the oxidant and a copper salt as a catalyst, reporting yields over 90% and high purity.[6]
-
Direct Acetylation of Diethyl Aminomalonate: Diethyl aminomalonate can be directly acetylated with acetyl chloride to produce this compound in high yield (96%).[8][9] However, the instability of diethyl aminomalonate makes this route less practical for large-scale synthesis.[1]
Conclusion
The synthesis of this compound from diethyl malonate via a two-step nitrosation and reductive acetylation protocol is a well-established and reliable method, consistently providing good yields of high-purity product. The detailed experimental procedures and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals. While alternative methods exist, the classical approach remains highly relevant due to its scalability and the accessibility of reagents. The continued importance of this compound in the synthesis of amino acids ensures that its preparation will remain a key transformation in organic and medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]
- 7. CN104610082A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 1068-90-2 [chemicalbook.com]
A Technical Guide to the Diethyl Acetamidomalonate Mechanism in α-Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action, experimental protocols, and quantitative data associated with the use of diethyl acetamidomalonate (DEAM) in the synthesis of α-amino acids. This method, a variation of the malonic ester synthesis, serves as a robust and versatile tool for the preparation of a wide array of both natural and unnatural amino acids.[1][2]
Core Mechanism of Action
The synthesis of α-amino acids using this compound is a well-established three-stage process.[3] It begins with the formation of a nucleophilic enolate, followed by the introduction of the desired amino acid side chain via alkylation, and concludes with a hydrolysis and decarboxylation sequence to yield the final product.[3][4]
Stage 1: Enolate Formation (Deprotonation) The process is initiated by treating this compound with a strong base, typically sodium ethoxide (NaOEt) in ethanol (B145695).[2][3] The base abstracts the acidic α-hydrogen located on the carbon between the two carbonyl groups, resulting in the formation of a resonance-stabilized, nucleophilic enolate ion.[3][5]
Stage 2: Alkylation The enolate ion acts as a potent nucleophile and attacks a suitable alkyl halide (R-X) through a bimolecular nucleophilic substitution (SN2) reaction.[3][5] This step is crucial as it attaches the desired R-group, which will become the side chain of the resulting amino acid, to the α-carbon.[2]
Stage 3: Hydrolysis and Decarboxylation The final stage involves heating the alkylated intermediate with aqueous acid (e.g., HCl).[4][5] This treatment accomplishes two transformations simultaneously:
-
Hydrolysis: The two diethyl ester groups are hydrolyzed to carboxylic acids, and the acetamido group is hydrolyzed to a primary amine.[3][4]
-
Decarboxylation: The resulting intermediate, an aminomalonic acid derivative with two carboxylic acid groups on the same carbon, is unstable. Upon heating, it readily loses carbon dioxide (CO2) to yield the final racemic α-amino acid.[3][4]
Quantitative Data Summary
The this compound synthesis method is known for its reliability and often provides good to excellent yields for a variety of amino acids. The table below summarizes reported yields for the synthesis of the starting material and several representative amino acids.
| Product Synthesized | Yield (%) | Notes | Reference(s) |
| This compound | 77-86% | From diethyl isonitrosomalonate via reduction and acetylation. | [1][6] |
| Phenylalanine (racemic) | 60-65% | Alkylating agent: Benzyl (B1604629) chloride. | [1][7] |
| Tryptophan (racemic) | >90% | Using gramine (B1672134) or its quaternary ammonium (B1175870) salt as the alkylating agent. | [1] |
| Glutamic Acid (racemic) | 87% | One-pot reaction using propiolactone for alkylation. | [1] |
| Leucine (d,l) | 69% | Three-step overall yield. | [7] |
| Histidine (d,l) | 16% | Four-step overall yield. | [7] |
Experimental Protocols
Detailed and reliable experimental procedures are critical for successful synthesis. The following protocols are adapted from established methods.[2][8][9]
Protocol 1: Synthesis of this compound (Starting Material)
This two-step procedure begins with the nitrosation of diethyl malonate, followed by a reductive acetylation to yield the final product.[1][8]
Step A: Diethyl Isonitrosomalonate [8][9]
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.
-
While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether. The combined ethereal solution is used directly in the next step.
-
Place the ethereal solution of diethyl isonitrosomalonate from Step A, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid into a 1-liter, three-necked, round-bottomed flask fitted with a mechanical stirrer and thermometer.
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. Intermittent cooling may be required.
-
After the addition is complete, stir for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-ml portions of glacial acetic acid.
-
Evaporate the combined filtrate and washings under reduced pressure until a thick oil remains.
-
To purify, add 100 ml of water and warm the flask on a steam bath until the solid melts. Stir the mixture rapidly in an ice bath to crystallize the product as fine white crystals.
-
Collect the product by filtration, wash with cold water, and dry.
Protocol 2: General Synthesis of an α-Amino Acid (e.g., Phenylalanine)
This protocol outlines the alkylation of DEAM and subsequent conversion to the target amino acid.[1][2]
Step 1: Deprotonation and Alkylation
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To this solution, add one equivalent of this compound to form the enolate.
-
Add one equivalent of the desired alkyl halide (e.g., benzyl chloride for phenylalanine synthesis) and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
Step 2: Hydrolysis and Decarboxylation
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add an excess of aqueous acid (e.g., 6M HCl) to the residue.
-
Heat the mixture to reflux for several hours to effect hydrolysis of the esters and the amide, and to promote decarboxylation.
-
Upon cooling, the amino acid may precipitate. The final product is typically purified by recrystallization or ion-exchange chromatography.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]
- 5. homework.study.com [homework.study.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. quora.com [quora.com]
Diethyl Acetamidomalonate: A Comprehensive Technical Guide to its Application as a Glycine Equivalent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl acetamidomalonate (DEAM) is a versatile and pivotal reagent in modern organic synthesis, serving as a stable and effective glycine (B1666218) equivalent. Its unique structural features, combining a protected amino group and an active methylene (B1212753) group flanked by two ester functionalities, enable its broad utility in the straightforward and efficient synthesis of a wide array of α-amino acids and their derivatives. This technical guide provides an in-depth exploration of the core features of DEAM, including its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and quantitative data to support its use in research and drug development.
Introduction
The synthesis of natural and unnatural α-amino acids is a cornerstone of medicinal chemistry and drug discovery. This compound has emerged as a reagent of choice for this purpose, offering a reliable and high-yielding alternative to traditional methods. Functionally, it can be considered an achiral glycine with a protecting group, allowing for the facile introduction of various side chains through alkylation.[1] This guide will delve into the fundamental aspects of DEAM, providing the necessary technical details for its effective utilization in the laboratory.
Physicochemical Properties
DEAM is a white to light yellow crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₅ | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| Melting Point | 95-98 °C | [2] |
| Boiling Point | 185 °C at 20 mmHg | [2] |
| Solubility | Soluble in chloroform (B151607) and methanol. Slightly soluble in water. | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| CAS Number | 1068-90-2 | [1] |
Synthesis of this compound
The most common and reliable synthesis of DEAM starts from diethyl malonate. The overall process involves two main steps: isonitrosation followed by reductive acetylation. A typical synthetic workflow is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Preparation of Diethyl Isonitrosomalonate
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.
-
While maintaining the temperature at approximately 5 °C, add a total of 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.
-
After the addition is complete, continue stirring for an additional 2 hours at 5 °C. The product, diethyl isonitrosomalonate, is used in the next step without isolation.
Step 2: Preparation of this compound
-
To the solution of diethyl isonitrosomalonate from the previous step, add 86 g (0.842 mole) of acetic anhydride and 225 mL of glacial acetic acid.
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50 °C. The reaction is exothermic and may require intermittent cooling.
-
After the zinc addition is complete, stir the mixture for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the filter cake with two 200-mL portions of glacial acetic acid.
-
Combine the filtrate and washings and evaporate under reduced pressure on a steam bath to obtain a thick oil.
-
To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts.
-
Stir the mixture rapidly in an ice bath to crystallize the this compound as a fine white product.
-
Collect the product by filtration, wash with cold water, and dry. A typical yield is 77-78%.[1]
Application in α-Amino Acid Synthesis: The Amidomalonate Synthesis
The amidomalonate synthesis is a robust and widely used method for the preparation of α-amino acids, leveraging the reactivity of DEAM as a glycine anion equivalent. The general workflow involves three key steps: deprotonation, alkylation, and finally hydrolysis and decarboxylation.
Caption: General workflow of the Amidomalonate Synthesis.
Experimental Protocol: Synthesis of (dl)-Phenylalanine
This protocol illustrates the synthesis of phenylalanine from DEAM and benzyl (B1604629) chloride.[1]
-
Deprotonation: In a suitable reaction vessel, dissolve sodium ethoxide in absolute ethanol. To this solution, add this compound and stir until a clear solution is obtained, forming the sodium salt of the enolate.
-
Alkylation: To the enolate solution, add benzyl chloride dropwise at a controlled temperature. After the addition, reflux the mixture for several hours to ensure complete reaction.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is subjected to acidic hydrolysis (e.g., with HCl) and heated to reflux. This step hydrolyzes the ester and amide groups and subsequently decarboxylates the resulting malonic acid derivative to yield the final α-amino acid.
-
Isolation: The desired amino acid can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate from the solution. The product is then collected by filtration, washed, and dried. The reported yield for (dl)-phenylalanine is 65%.[1]
Scope and Yields
The amidomalonate synthesis is applicable to a wide range of primary alkyl halides, enabling the synthesis of various proteinogenic and non-proteinogenic α-amino acids. Table 2 summarizes the yields of several amino acids synthesized using this method.
Table 2: Yields of Racemic α-Amino Acids Synthesized via Amidomalonate Synthesis
| Amino Acid | Alkylating Agent | Yield (%) | Reference |
| Phenylalanine | Benzyl chloride | 65 | [1] |
| Tryptophan | Gramine or its quaternary ammonium (B1175870) salt | >90 | [1] |
| Glutamic Acid | Propiolactone | 87 | [4] |
| Leucine | Isobutyl bromide | 46 (of N-acetyl derivative) | [5] |
Application in Drug Development: Synthesis of Fingolimod (B1672674)
DEAM is a crucial starting material in the synthesis of the immunosuppressive drug Fingolimod (Gilenya®), used for the treatment of multiple sclerosis.[1] The synthesis involves the alkylation of DEAM with a substituted phenethyl iodide, followed by reduction and deprotection steps.
Caption: Synthetic pathway to Fingolimod from DEAM.
Experimental Protocol: Synthesis of Fingolimod Intermediate
The following is a generalized protocol for the initial alkylation step in Fingolimod synthesis.[6]
-
To a solution of this compound in a suitable solvent (e.g., DMSO), add a base such as cesium carbonate and a phase transfer catalyst like tetrabutylammonium (B224687) iodide.
-
Stir the mixture at room temperature, then add 2-(4-octylphenyl)ethyl iodide gradually under an inert atmosphere.
-
Heat the reaction mixture (e.g., to 80-85 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
After completion, the reaction is worked up by filtration and extraction to yield the key intermediate, diethyl 2-acetamido-2-(4-octylphenethyl)malonate.
Conclusion
This compound stands out as a highly valuable and versatile glycine equivalent in organic synthesis. Its straightforward preparation and predictable reactivity in the amidomalonate synthesis make it an indispensable tool for the construction of a diverse range of α-amino acids. The detailed protocols and quantitative data presented in this guide underscore its reliability and efficiency, making it a critical reagent for researchers, scientists, and drug development professionals engaged in the synthesis of biologically active molecules. The successful application of DEAM in the industrial synthesis of pharmaceuticals like Fingolimod further solidifies its importance in modern synthetic chemistry.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Practical synthesis of fingolimod from this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. WO2015092809A2 - Fingolimod hydrochloride process - Google Patents [patents.google.com]
Spectroscopic Profile of Diethyl Acetamidomalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl Acetamidomalonate (DEAM), a key reagent in the synthesis of amino acids and various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a foundational dataset for its identification, characterization, and quality control in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |
| 6.67 | Doublet (d) | 1H | 5.7 | NH |
| 5.18 | Doublet (d) | 1H | 7.1 | CH |
| 4.27 | Multiplet (m) | 4H | - | OCH₂ CH₃ |
| 2.08 | Singlet (s) | 3H | - | C(=O)CH₃ |
| 1.30 | Triplet (t) | 6H | 7.1 | OCH₂CH₃ |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 75 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm).[1][2]
| Chemical Shift (δ) [ppm] | Assignment |
| 169.9 | C =O (Amide) |
| 166.5 | C =O (Ester) |
| 62.6 | OC H₂CH₃ |
| 56.5 | C H |
| 22.8 | C(=O)C H₃ |
| 14.0 | OCH₂C H₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound reveals the presence of its key functional groups through their characteristic vibrational frequencies.
IR Spectroscopic Data
The following table summarizes the main absorption bands observed in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3280 | Strong, Broad | N-H | Stretching |
| ~2980 | Medium | C-H (sp³) | Stretching |
| ~1750 | Strong | C=O (Ester) | Stretching |
| ~1660 | Strong | C=O (Amide I) | Stretching |
| ~1540 | Strong | N-H | Bending (Amide II) |
| ~1200 | Strong | C-O | Stretching |
Experimental Protocols
The following sections provide generalized experimental protocols for acquiring NMR and IR spectra of solid organic compounds like this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (General Parameters for a 300 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.0 µs
-
Acquisition time: 3.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 4.0 µs
-
Acquisition time: 1.0 s
-
Spectral width: -10 to 220 ppm
-
FT-IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation:
-
Place a small amount (a few milligrams) of solid this compound in a clean vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) to dissolve the solid completely.
-
Using a pipette, carefully drop the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric H₂O and CO₂.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the structure and spectroscopic relationships of this compound.
Caption: Molecular structure of this compound with NMR assignments.
Caption: Experimental workflow for spectroscopic analysis.
References
Solubility and Stability of Diethyl Acetamidomalonate: A Technical Guide for Researchers
Introduction
Diethyl acetamidomalonate (DEAM), a derivative of diethyl malonate, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably α-amino acids.[1] Its utility in drug development and organic synthesis necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various experimental conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of DEAM, supplemented with detailed experimental protocols for in-house determination.
Solubility Profile
A comprehensive search of scientific literature reveals a notable absence of precise quantitative solubility data for this compound. However, qualitative descriptions of its solubility are available and summarized in the table below. These characteristics are crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Classification | Qualitative Solubility | Source |
| Water | Polar Protic | Low / Slightly Soluble (especially in hot water) | [1][2] |
| Ethanol | Polar Protic | Soluble (especially in hot alcohol) | [1][2] |
| Methanol | Polar Protic | Soluble | [3] |
| Chloroform | Polar Aprotic | Soluble | [1][3] |
| Diethyl Ether | Polar Aprotic | Slightly Soluble | [2] |
Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Slightly Soluble" or "Low" indicates poor dissolution. These are qualitative descriptors and not based on standardized quantitative measurements.
Stability Profile
The stability of this compound is a critical factor in its handling, storage, and reaction conditions. While specific kinetic studies on DEAM are not extensively documented, its stability can be inferred from its chemical structure and reactivity, as well as from data on analogous compounds.
pH Stability:
The presence of two ester groups and an amide group in the DEAM molecule makes it susceptible to hydrolysis, particularly under basic conditions. This reactivity is the basis of the malonic ester synthesis, where DEAM is deprotonated with a base like sodium ethoxide, followed by alkylation and subsequent hydrolysis to yield amino acids.[1] This synthetic utility underscores its inherent instability in the presence of bases.
Conversely, the synthesis of DEAM is often carried out under acidic conditions, suggesting a greater degree of stability in acidic media.[4]
Data from an OECD SIDS report on the structurally similar diethyl malonate (DEM) provides a useful surrogate for understanding the pH-dependent stability of DEAM. The report indicates that DEM hydrolyzes rapidly under alkaline conditions (pH 9), with a half-life of less than 2.4 hours at 50°C. Under neutral conditions (pH 7), hydrolysis is slower, and the compound is most stable under acidic conditions (pH 4), showing less than 10% degradation after 5 days at 50°C.[5] It is reasonable to expect that DEAM would exhibit a similar stability profile.
Thermal and Photolytic Stability:
Experimental Protocols
For researchers requiring precise solubility and stability data for their specific applications, the following general experimental protocols can be adapted for this compound.
Protocol for Determining Qualitative and Quantitative Solubility
This protocol outlines a standard laboratory procedure for assessing the solubility of a solid compound in various solvents.
-
Materials and Equipment:
-
This compound
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate)
-
Small glass vials with screw caps
-
Spatula
-
Vortex mixer
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
-
Procedure for Qualitative Solubility: a. Add approximately 10 mg of this compound to a small glass vial. b. Add 1 mL of the chosen solvent to the vial. c. Cap the vial and vortex for 1-2 minutes. d. Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble." e. If the solid did not dissolve at room temperature, gently warm the vial and observe any changes in solubility.
-
Procedure for Quantitative Solubility (Shake-Flask Method): a. Prepare saturated solutions by adding an excess amount of this compound to vials containing a known volume of each solvent. b. Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25°C). c. Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. d. Allow the vials to stand undisturbed for a period to allow undissolved solid to settle. e. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended. f. Quantify the concentration of this compound in the supernatant using a pre-validated analytical method (e.g., HPLC with a calibration curve). g. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Protocol for Assessing Chemical Stability
This protocol provides a framework for evaluating the stability of a compound under different pH and temperature conditions.
-
Materials and Equipment:
-
This compound
-
Buffer solutions of various pH values (e.g., pH 4, 7, and 9)
-
Co-solvent if necessary to achieve initial dissolution (e.g., acetonitrile)
-
HPLC vials
-
HPLC system with a suitable column and detector
-
Temperature-controlled chambers or water baths
-
-
Procedure: a. Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile). b. In separate HPLC vials, dilute the stock solution with the different pH buffer solutions to a final known concentration. The amount of organic co-solvent should be kept to a minimum (e.g., <5% v/v). c. Prepare multiple sets of these vials for analysis at different time points and temperatures. d. Store the vials at the desired temperatures (e.g., room temperature, 40°C, 60°C). e. At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition. f. Analyze the samples immediately by HPLC to determine the remaining concentration of this compound. g. The degradation can be monitored by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. h. Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for the systematic evaluation of the solubility and stability of a research compound like this compound.
Caption: A logical workflow for the systematic assessment of solubility and stability.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is sparse, the qualitative solubility profile and inferred stability characteristics provide a valuable foundation for researchers. The provided experimental protocols offer a clear path for generating precise data tailored to specific research and development needs. A thorough understanding of these properties is essential for the effective and efficient use of this important synthetic intermediate in the pharmaceutical and chemical industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - High purity | EN [georganics.sk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. fishersci.com [fishersci.com]
A Technical Guide to Diethyl Acetamidomalonate: Commercial Availability and Purity for Researchers and Drug Development Professionals
An in-depth examination of the procurement, quality specifications, and analytical verification of Diethyl acetamidomalonate (DEAM), a critical intermediate in pharmaceutical synthesis.
This technical guide provides a comprehensive overview of this compound (DEAM), a versatile building block widely utilized in the synthesis of α-amino acids, α-hydroxycarboxylic acids, and various pharmaceutical compounds.[1][2][3][4] For researchers, scientists, and drug development professionals, understanding the commercial landscape, purity standards, and analytical methodologies for this key reagent is paramount to ensuring the reliability and reproducibility of synthetic processes.
Commercial Availability
This compound is readily available from a multitude of chemical suppliers, catering to needs ranging from laboratory-scale research to large-scale industrial production.[4] Pricing and packaging are contingent on the supplier, purity grade, and quantity ordered. Below is a summary of representative commercial offerings.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 1068-90-2 | 98% | Custom |
| Tokyo Chemical Industry (TCI) | 1068-90-2 | >98.0% (GC) | 25g, 100g, 500g |
| Apollo Scientific | 1068-90-2 | 98% | 100g, 500g, 2.5kg, 25kg |
| Scimplify | 1068-90-2 | High-quality | Bulk inquiries |
| Georganics | 1068-90-2 | High-purity | Milligrams to multi-kilogram batches |
| Simson Pharma Limited | 1068-90-2 | High-quality | Custom synthesis |
| APExBIO | 1068-90-2 | High-purity | 100g, 500g |
| Lab Pro Inc. | 1068-90-2 | Min. 98.0% (GC) | 100g |
| Klivon | 1068-90-2 | High-purity | 25mg, 25g, 50g, 100g |
Purity Specifications and Analytical Characterization
The purity of this compound is a critical parameter, as impurities can lead to side reactions and affect the yield and purity of the final product. Commercially available DEAM typically has a purity of 98% or greater, with higher purity grades also available.[5][6] Certificates of Analysis (COA) are generally provided by suppliers and detail the specific purity and physical properties of a given batch.[7]
A key specification for DEAM is its melting point, which is typically in the range of 95-98 °C.[6] The primary methods for determining purity and characterizing the compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥ 98% | Gas Chromatography (GC), HPLC |
| Melting Point | 95-98 °C | Melting Point Apparatus |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Experimental Protocols
Synthesis of this compound
A common and well-established method for the synthesis of this compound involves the nitrosation of diethyl malonate followed by a reductive acetylation.[2][9][10] The following protocol is adapted from established procedures.[9][10]
Step 1: Preparation of Diethyl Isonitrosomalonate
-
In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve diethyl malonate in a mixture of glacial acetic acid and water.
-
Cool the mixture to approximately 5 °C.
-
Slowly add sodium nitrite (B80452) in portions while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature.
-
The resulting diethyl isonitrosomalonate is typically used in the next step without further purification.
Step 2: Reductive Acetylation to this compound
-
Combine the crude diethyl isonitrosomalonate with acetic anhydride (B1165640) and glacial acetic acid.
-
To this mixture, add zinc dust portion-wise while controlling the temperature of the exothermic reaction.
-
After the addition of zinc is complete, continue stirring the mixture.
-
Filter the reaction mixture to remove zinc salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by recrystallization from water to yield pure this compound as a white crystalline solid.[9][10]
Quality Control: Purity Determination by Gas Chromatography (GC)
This protocol outlines a general procedure for determining the purity of a this compound sample using Gas Chromatography.
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., dichloromethane) to prepare a standard solution of known concentration.
-
Accurately weigh the this compound sample to be tested and dissolve it in the same solvent to prepare a sample solution of a similar concentration.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection and Analysis:
-
Inject equal volumes of the standard and sample solutions into the gas chromatograph.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in both chromatograms based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram (using the area percent method or an external standard calculation). A purity of >99.8% (FID area percent) can be achieved after recrystallization.[11]
-
Visualizations
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Quality Control Workflow for this compound
Caption: Quality control workflow for this compound.
Applications in Drug Development
This compound is a cornerstone intermediate in the synthesis of a wide array of pharmaceutical agents. Its primary utility lies in the synthesis of both natural and unnatural α-amino acids, which are fundamental components of many therapeutic peptides and small molecule drugs.[1][2] For instance, it is employed in the production of Fingolimod, a medication used to treat multiple sclerosis, and Rebamipide, an anti-ulcer agent.[2][8] The versatility of DEAM allows for the introduction of diverse side chains, enabling the creation of novel amino acid derivatives for drug discovery and development.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 1068-90-2 [chemicalbook.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. 1068-90-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound 98 1068-90-2 [sigmaaldrich.com]
- 7. Diethyl 2-acetamidomalonate | CAS No- 1068-90-2 | Simson Pharma Limited [simsonpharma.com]
- 8. CN104610082A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. quora.com [quora.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
The Acetamidomalonate Synthesis: A Historical and Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The acetamidomalonate synthesis is a cornerstone method in organic chemistry for the preparation of α-amino acids. Its historical development reflects a continuous drive for improved efficiency, yield, and safety. This guide provides a comprehensive overview of the evolution of this synthesis, detailed experimental protocols for key historical methods, a comparison of their quantitative data, and a look into modern industrial applications.
Historical Development
The synthesis of diethyl acetamidomalonate, the key precursor for this method, has undergone significant evolution since its inception. The timeline below highlights the key milestones and the researchers who contributed to its refinement.
Early Discovery and Foundational Work
The first documented synthesis of this compound was by V. Cherchez in 1931.[1] Cherchez obtained the compound by the N-acetylation of diethyl aminomalonate. However, this method was not practical for widespread use due to the instability of the starting aminomalonate.[1]
A more viable route was established in 1944 by H. R. Snyder and C. W. Smith. Their approach involved the reduction of diethyl isonitrosomalonate using a palladium on charcoal catalyst, followed by the direct acetylation of the resulting diethyl aminomalonate. This method, although a significant improvement, provided a modest yield of 40%.[1]
Improvements in Reduction and Yield
In the following years, research focused on improving the reduction step of the isonitroso intermediate. In 1955, T. N. Ghosh and S. Dutta reported the use of zinc dust as a reducing agent in place of the more expensive palladium catalyst.[1] Around the same time, S. Akabori and colleagues described a modification using Raney nickel for the reduction.[1]
A major breakthrough came in 1957 when K. N. F. Shaw and C. Nolan developed a method that achieved a remarkable 98% yield by the conversion of a diethyl oximinomalonate-sodium acetate (B1210297) complex.[1]
The most widely adopted and referenced method was later published in Organic Syntheses. This procedure, which builds upon the earlier work, details a two-step process starting from diethyl malonate. First, diethyl isonitrosomalonate is prepared by reacting diethyl malonate with sodium nitrite (B80452) in acetic acid. The intermediate is then reduced with zinc dust in a mixture of acetic acid and acetic anhydride, which also serves to acetylate the newly formed amine in situ. This robust method provides a good overall yield of 77-78%.[2]
Modern Industrial Synthesis
The industrial production of this compound has been further optimized for cost-effectiveness, yield, and environmental considerations. Modern methods often employ phase-transfer catalysts to improve the reaction between diethyl malonate and sodium nitrite in aqueous systems.[3] Recent patents also describe one-pot syntheses and the use of alternative oxidizing and catalytic systems to streamline the process and minimize waste. For instance, a patented method utilizes air as the oxidant in the presence of a metal salt and a ligand, achieving yields of over 90% with high purity.[4]
Comparative Data of Historical Synthesis Methods
The following table summarizes the quantitative data for the key historical developments in the synthesis of this compound, providing a clear comparison of their efficiencies.
| Method | Key Reagents | Solvent | Catalyst/Reducing Agent | Reaction Conditions | Yield |
| Cherchez (1931) | Diethyl aminomalonate, Acetyl chloride | Not specified | - | Not specified | Quantitative (from unstable starting material) |
| Snyder & Smith (1944) | Diethyl isonitrosomalonate, Acetic anhydride | Ethanol | Palladium on charcoal | Not specified | 40% |
| Ghosh & Dutta (1955) | Diethyl isonitrosomalonate, Acetic anhydride | Not specified | Zinc dust | Not specified | Not specified |
| Akabori et al. (ca. 1954) | Diethyl isonitrosomalonate, Acetic anhydride | Not specified | Raney nickel | Not specified | Not specified |
| Shaw & Nolan (1957) | Diethyl oximinomalonate-sodium acetate complex | Not specified | Not specified | Not specified | 98% |
| Organic Syntheses | Diethyl malonate, Sodium nitrite, Acetic anhydride | Acetic acid | Zinc dust | Nitrosation: 5°C to 34-38°C; Reduction/Acetylation: 40-50°C | 77-78% |
| Industrial Patent (CN107602408B) | Diethyl malonate, Acetamide, Air | Acetic acid | Cuprous chloride, Ligand | 50-100°C | >90% |
| Industrial Patent (CN103922959A) | Diethyl malonate, Sodium nitrite, Acetic anhydride | Water, Organic solvent | Zinc dust, Phase-transfer catalyst | Reduction/Acetylation: 40-50°C | >80% |
Detailed Experimental Protocols
This section provides detailed methodologies for the key historical experiments cited.
Synthesis of this compound via Zinc Reduction (Organic Syntheses Procedure)
This procedure is divided into two stages: the preparation of diethyl isonitrosomalonate and its subsequent reduction and acetylation.
A. Diethyl Isonitrosomalonate
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.
-
While maintaining the temperature at approximately 5°C, add a total of 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.
-
After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.
-
Transfer the reaction mixture to a 300-mL separatory funnel and extract with two 50-mL portions of ether.
-
The combined ethereal solution of diethyl isonitrosomalonate is used directly in the next step.
B. This compound
-
In a 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place the ethereal solution of diethyl isonitrosomalonate from the previous step, 86 g (0.842 mole) of acetic anhydride, and 225 mL (3.95 moles) of glacial acetic acid.
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling with a water bath.[1]
-
After the addition of zinc dust is complete, continue stirring for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.
-
Evaporate the combined filtrate and washings under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.
-
To purify the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts.
-
Stir the mixture of water and oil rapidly in an ice bath to crystallize the this compound as a fine white product.
-
After cooling in an ice bath for an additional hour, collect the product by filtration, wash once with cold water, and dry in air at 50°C.
-
A second crop can be obtained by concentrating the mother liquor under reduced pressure. The total yield of this compound is 52–53 g (77–78%).[1]
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows in the acetamidomalonate synthesis.
Overall Synthesis Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN103922959A - Method for preparing intermediate this compound through organic synthesis - Google Patents [patents.google.com]
- 4. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of Diethyl Acetamidomalonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides comprehensive safety and handling information for Diethyl Acetamidomalonate (CAS No. 1068-90-2), a key intermediate in organic synthesis, particularly for α-amino acids and pharmaceuticals.[1] This document outlines the material's hazards, exposure controls, and emergency procedures, presenting quantitative data in structured tables and logical workflows in graphical format to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are related to irritation and acute oral toxicity.[2][3]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Logical Relationship of Hazards and Precautions
Caption: Hazard-Precaution Link for this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties is crucial for safe handling and storage.
Summary of Physical and Chemical Data
| Property | Value |
| Molecular Formula | C9 H15 N O5[3][5] |
| Molecular Weight | 217.22 g/mol [3][4][5] |
| Appearance | White to light yellow crystalline powder/solid[3][5][6] |
| Odor | Odorless[3][5] |
| Melting Point/Range | 94 - 97 °C / 201.2 - 206.6 °F[3] |
| Boiling Point/Range | 185 °C / 365 °F[3] |
| Water Solubility | Insoluble in water[2] |
| Stability | Stable under normal conditions[3][7] |
Toxicology and Health Effects
The primary health risks are associated with irritation and ingestion. The toxicological properties have not been fully investigated.[2][7]
Summary of Toxicological Data
| Exposure Route | Effect | Notes |
| Oral | Harmful if swallowed. May cause irritation of the digestive tract.[2][7] | No acute toxicity information is available for this product.[2][3] |
| Inhalation | May cause respiratory tract irritation.[2][7] | Target organ is the respiratory system.[2][3] |
| Skin Contact | Causes skin irritation.[2][7] | Wash off immediately with plenty of water for at least 15 minutes.[2][5] |
| Eye Contact | Causes serious eye irritation. May cause chemical conjunctivitis.[2][7] | Rinse immediately with plenty of water for at least 15 minutes.[2][5] |
| Chronic Effects | No information found.[7] | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[7] |
Experimental Data:
-
Draize test, rabbit, eye: 500 mg/24H Mild.[7]
Safe Handling and Storage Protocols
Adherence to proper laboratory procedure is mandatory to minimize risk. This workflow outlines the required steps for handling this compound.
Standard Laboratory Handling Workflow
Caption: Safe Handling Workflow for this compound.
Methodology for Safe Handling and Storage:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, especially when handling the powder to avoid dust formation.[2][7] Ensure eyewash stations and safety showers are close to the workstation.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat to prevent skin exposure.[2][3][7]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is needed. For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3][7]
-
-
Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[3][7][8]
Accidental Release and First Aid Measures
Immediate and appropriate response is critical in case of exposure or spills.
First Aid Procedures
| Exposure Type | Protocol |
| Ingestion | Do NOT induce vomiting.[5] If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Call a physician or poison control center immediately.[5][7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists.[2][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][5] |
Methodology for Spill Cleanup:
-
Personal Precautions: Wear the required personal protective equipment (PPE) as outlined in Section 5.0. Ensure adequate ventilation and keep personnel away from the spill area.[2]
-
Containment: Avoid the formation of dust.[2]
-
Cleanup: Sweep up the spilled material and shovel it into suitable, labeled containers for disposal.[2] Do not let the chemical enter the environment.[2]
Stability and Reactivity
Summary of Reactivity Data
| Parameter | Description |
| Chemical Stability | Stable under normal storage and handling conditions.[3][7] |
| Conditions to Avoid | Incompatible products, dust generation, excess heat.[7] |
| Incompatible Materials | Acids, bases, strong oxidizing agents, reducing agents.[2][3] |
| Hazardous Decomposition Products | Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3] |
| Hazardous Polymerization | Has not been reported.[7] |
Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Do not empty into drains or allow it to enter waterways.[2][5] Contaminated packaging should be disposed of as hazardous waste.[3]
Disclaimer: This guide is intended for informational purposes for trained professionals. It is compiled from publicly available Safety Data Sheets (SDS) and is not a substitute for a formal risk assessment. Always refer to the original SDS provided by the supplier before use.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.at [fishersci.at]
- 4. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 1068-90-2 [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.dk [fishersci.dk]
Methodological & Application
Application Notes: Synthesis of Unnatural Amino Acids Using Diethyl Acetamidomalonate
Introduction
Unnatural amino acids (UAAs) are essential tools in modern chemical biology, drug discovery, and peptide engineering.[1] Their incorporation into peptides or other molecular structures can significantly enhance biological activity, improve metabolic stability, and introduce novel functionalities.[1] The amidomalonate synthesis, utilizing diethyl acetamidomalonate (DEAM), is a classic, robust, and versatile method for preparing a wide array of racemic α-amino acids.[1][2] This method is advantageous because DEAM contains the necessary nitrogen atom in a protected form and possesses an acidic α-proton, facilitating straightforward alkylation to introduce diverse side chains.[1][2]
The synthesis proceeds through a well-established three-stage process:
-
Deprotonation: The α-carbon of DEAM is deprotonated by a base, typically sodium ethoxide, to form a stable enolate.[1][3]
-
Alkylation: The nucleophilic enolate reacts with an alkyl halide (or other suitable electrophile) in an S(_N)2 reaction to introduce the desired R-group.[1]
-
Hydrolysis and Decarboxylation: Acidic hydrolysis of the substituted malonic ester and the acetamido group, followed by heating, results in decarboxylation to yield the final α-amino acid.[1][3][4]
Experimental Protocols
Protocol 1: Preparation of this compound (DEAM)
This protocol describes the synthesis of the starting material, this compound, from diethyl malonate. The process involves an initial isonitrosation followed by a reductive acetylation.[1][4]
Part A: Synthesis of Diethyl Isonitrosomalonate
-
Setup: In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cooling: Cool the flask in an ice bath.
-
Addition: With stirring, add a mixture of 57 mL of glacial acetic acid and 81 mL of water.
-
Nitrosation: While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite (B80452) in portions over 1.5 hours.[5]
-
Reaction: Continue stirring in the ice bath for 2 hours after the addition is complete.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract twice with 50-mL portions of ether. The combined ether solution of diethyl isonitrosomalonate is used directly in the next step without further purification.[1] Caution: Diethyl isonitrosomalonate has been known to explode during distillation.[5]
Part B: Reductive Acetylation to this compound
-
Setup: Place the ethereal solution of diethyl isonitrosomalonate, 86 g of acetic anhydride, and 225 mL of glacial acetic acid into a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel.[1]
-
Reduction: With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours. Maintain the reaction temperature between 40–50°C using intermittent cooling with a water bath as the reaction is exothermic.[5][6]
-
Completion: After the zinc addition is complete, stir the mixture for an additional 30 minutes.[5][6][7]
-
Filtration: Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.[1][5][6]
-
Concentration: Evaporate the combined filtrate and washings under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.[1][5][6]
-
Purification: To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts. Stir the mixture rapidly in an ice bath to crystallize the this compound as a fine white product.[1][5][6]
-
Isolation: Collect the product by filtration, wash with cold water, and air dry. A second crop can be obtained by concentrating the mother liquor. The typical yield is 77–78%.[5]
Protocol 2: General Synthesis of Unnatural α-Amino Acids via Alkylation of DEAM
This protocol provides a general procedure for the synthesis of racemic α-amino acids starting from this compound.
Part A: Alkylation of this compound
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide in absolute ethanol (B145695) (~1 M) by carefully dissolving sodium metal in anhydrous ethanol.
-
Enolate Formation: Add 1.0 equivalent of this compound to the sodium ethoxide solution at room temperature with stirring. Stir for 1 hour to ensure the complete formation of the enolate.[1]
-
Alkylation: Add 1.0–1.2 equivalents of the desired alkyl halide dropwise to the enolate solution at room temperature.[1]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.[1]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and extract with an organic solvent like ethyl acetate (B1210297) or diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated product.
Part B: Hydrolysis and Decarboxylation
-
Hydrolysis: Add the crude alkylated this compound from the previous step to a round-bottom flask containing 6 M hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. This step hydrolyzes both the ester and amide groups.[3]
-
Decarboxylation: The intermediate aminomalonic acid is unstable and will decarboxylate upon heating to afford the final α-amino acid.[1]
-
Isolation: Cool the reaction mixture and concentrate it under reduced pressure. The crude amino acid hydrochloride can be purified by recrystallization, typically from a water/ethanol mixture.
Data Presentation
The amidomalonate synthesis is effective for a variety of unnatural amino acids. The yields can vary depending on the specific alkylating agent used and the reaction conditions.
| Target Amino Acid | Alkylating Agent | Reported Yield | Reference |
| Phenylalanine | Benzyl chloride | 65% | [4] |
| Glutamic Acid | Propiolactone | 87% | [4] |
| Tryptophan | Gramine or its quaternary ammonium (B1175870) salt | >90% | [4] |
| This compound | (From Diethyl Malonate) | 77-78% | [5][7] |
Visualizations
Reaction Pathway
References
Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the alkylation of diethyl acetamidomalonate, a key process in the synthesis of various α-amino acids. This method is a cornerstone of medicinal chemistry and drug development, offering a reliable route to both natural and unnatural amino acids.
The protocol is based on the versatile malonic ester synthesis.[1][2] The process commences with the deprotonation of this compound at the α-carbon to form a stable enolate.[3][4] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a C-C bond.[5][6] The subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, yields the desired racemic α-amino acid.[7][8]
Core Reaction and Mechanism
The overall transformation can be summarized in three main stages:
-
Enolate Formation: this compound is treated with a strong base, typically sodium ethoxide, to generate a resonance-stabilized enolate.[3]
-
Alkylation: The enolate is reacted with an alkyl halide (R-X) to introduce the desired side chain.[5]
-
Hydrolysis and Decarboxylation: The alkylated intermediate is subjected to acidic hydrolysis to remove the ester and acetyl protecting groups, followed by decarboxylation upon heating to yield the final amino acid.[7][8]
Below is a diagram illustrating the general workflow of this synthesis.
The following diagram details the chemical transformations and intermediates in the reaction mechanism.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of Phenylalanine, Leucine (B10760876), and Valine using this method.
| Target Amino Acid | Alkyl Halide | Base | Solvent | Reaction Time (Alkylation) | Overall Yield | Reference |
| Phenylalanine | Benzyl (B1604629) chloride | Sodium Ethoxide | Ethanol (B145695) | 2-3 hours | ~60% | [7] |
| Leucine | Isobutyl bromide | Sodium Ethoxide | Ethanol | 15 hours | 69% | [7] |
| Valine | Isopropyl bromide | Sodium Ethoxide | Ethanol | Not Specified | 31% | [9][10] |
Experimental Protocols
Materials and Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Appropriate alkyl halide (e.g., benzyl chloride, isobutyl bromide, isopropyl bromide)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Protocol 1: Synthesis of DL-Phenylalanine
This protocol details the synthesis of DL-Phenylalanine via the alkylation of this compound with benzyl chloride.
Step 1: Preparation of Sodium Ethoxide Solution
-
In a flame-dried round-bottom flask equipped with a reflux condenser, add 75 mL of absolute ethanol.
-
Carefully add 1.2 g (0.052 mol) of sodium metal in small portions to the ethanol.
-
Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
Step 2: Alkylation
-
To the sodium ethoxide solution, add 11.5 g (0.053 mol) of this compound.
-
Add 6.7 g (0.053 mol) of benzyl chloride dropwise to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 2-3 hours.
-
After the reflux period, filter the hot reaction mixture to remove the precipitated sodium chloride.
-
Wash the solid residue with a small amount of hot absolute ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude diethyl acetamidobenzylmalonate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude alkylated product, add 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. This will hydrolyze the ester and amide groups.
-
After hydrolysis, cool the reaction mixture in an ice bath to precipitate the crude phenylalanine hydrochloride.
-
Isolate the crude product by filtration.
-
To obtain the free amino acid, dissolve the crude hydrochloride in a minimum amount of water and adjust the pH to the isoelectric point of phenylalanine (around pH 5.5) with a suitable base (e.g., ammonium (B1175870) hydroxide).
-
The precipitated DL-phenylalanine can be collected by filtration, washed with cold water and ethanol, and dried.
Protocol 2: Synthesis of DL-Leucine
This protocol describes the synthesis of DL-Leucine using isobutyl bromide as the alkylating agent.
Step 1: Preparation of Sodium Ethoxide Solution
-
Prepare a solution of sodium ethoxide by dissolving 1.22 g (0.053 mol) of sodium in 75 mL of absolute ethanol in a round-bottom flask fitted with a reflux condenser.[7]
Step 2: Alkylation
-
To the prepared sodium ethoxide solution, add 11.5 g (0.053 mol) of this compound.[7]
-
Add 7.8 g (0.055 mol) of isobutyl bromide.[7]
-
Reflux the mixture with stirring for 15 hours.[7]
-
After reflux, filter the hot solution to remove the sodium bromide precipitate and wash the solid with hot absolute ethanol.[7]
-
Evaporate the combined filtrates under reduced pressure.[7]
-
Treat the residue with 20 mL of water and filter to isolate the crude diethyl isobutylacetamidomalonate, which can be dried in a desiccator.[7]
Step 3: Hydrolysis and Decarboxylation
-
Follow the procedure outlined in Step 3 of the DL-Phenylalanine synthesis, using the crude diethyl isobutylacetamidomalonate as the starting material. The isoelectric point of leucine is approximately pH 6.0.
Protocol 3: Synthesis of DL-Valine
The synthesis of DL-Valine follows a similar procedure, using isopropyl bromide as the alkylating agent. It is important to note that the yield for this synthesis is reported to be significantly lower, potentially due to the steric hindrance of the secondary alkyl halide, which can lead to competing elimination reactions.[9][10]
Step 1 & 2: Enolate Formation and Alkylation
-
Follow the procedure outlined in Protocol 2, substituting isobutyl bromide with an equimolar amount of isopropyl bromide.
Step 3: Hydrolysis and Decarboxylation
-
Follow the procedure outlined in Step 3 of the DL-Phenylalanine synthesis. The isoelectric point of valine is approximately pH 6.0.
Work-up and Purification
The crude amino acid product can be further purified by recrystallization from hot water or aqueous ethanol.[11] The purity can be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Ch21: Malonic esters [chem.ucalgary.ca]
- 3. fiveable.me [fiveable.me]
- 4. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]
- 5. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. askfilo.com [askfilo.com]
- 10. Outline the steps in the synthesis of valine from diethyl acetamidomalona.. [askfilo.com]
- 11. quora.com [quora.com]
Application of Diethyl Acetamidomalonate in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl acetamidomalonate (DEAM) is a versatile and pivotal building block in organic synthesis, particularly valued within the pharmaceutical industry for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][2] Its utility stems from its unique structure, which combines the reactivity of a malonic ester with a protected amino group. This allows for the straightforward introduction of various side chains via alkylation, making it an excellent starting material for the synthesis of α-amino acids, which are fundamental components of many drugs.[3][4] This document provides detailed application notes and protocols for the use of DEAM in the synthesis of key pharmaceutical ingredients.
Core Applications
The primary application of this compound in pharmaceutical synthesis is as a synthetic equivalent of the amino acid glycine, enabling the construction of more complex amino acids through the malonic ester synthesis pathway.[1] This involves the deprotonation of the acidic α-carbon, followed by nucleophilic substitution with an appropriate alkyl halide, and subsequent hydrolysis and decarboxylation to yield the desired α-amino acid.[4]
Key therapeutic areas where DEAM-derived compounds are prominent include immunology, oncology, and infectious diseases.
Synthesis of Fingolimod (Gilenya®)
Fingolimod is an immunomodulating drug used to treat multiple sclerosis.[5] this compound serves as a key starting material for the construction of the drug's core structure.[6]
Experimental Protocol: Synthesis of Fingolimod from this compound
This protocol outlines a multi-step synthesis of Fingolimod starting from DEAM.
Step 1: Alkylation of this compound
This step involves the reaction of DEAM with a suitable alkylating agent to introduce the octylphenethyl side chain.
-
Reaction: this compound is alkylated with 1-(2-bromoethyl)-4-octylbenzene.[7]
-
Reagents and Conditions:
-
This compound
-
1-(2-bromoethyl)-4-octylbenzene
-
Base: Sodium ethoxide (NaOEt) or Cesium Carbonate (Cs₂CO₃)[8]
-
Solvent: Anhydrous ethanol (B145695) or Acetonitrile (B52724)/DMF[8]
-
Temperature: Room temperature to reflux
-
-
Procedure:
-
To a solution of this compound and 1-(2-bromoethyl)-4-octylbenzene (1.2-2 equivalents) in anhydrous acetonitrile or DMF, add cesium carbonate (1.5-2.0 equivalents).[8]
-
The reaction mixture is heated, for instance using microwave irradiation for 1 hour at 130 °C.[8]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[8]
-
Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent.
-
The organic layer is dried and concentrated to yield diethyl 2-acetamido-2-(4-octylphenethyl)malonate.
-
Step 2: Reduction of the Diethyl Ester
The two ester groups of the malonate are reduced to primary alcohols.
-
Reaction: Reduction of diethyl 2-acetamido-2-(4-octylphenethyl)malonate to 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol.
-
Reagents and Conditions:
-
Reducing agent: Sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid like aluminum chloride, or Lithium aluminum hydride (LAH).[9][10]
-
Solvent: Tetrahydrofuran (THF) or other suitable ether solvent.[9]
-
-
Procedure:
-
To a solution of diethyl 2-acetamido-2-(4-octylphenethyl)malonate in THF, add sodium borohydride and aluminum chloride at 0-5 °C.[9]
-
The reaction mixture is stirred for several hours at room temperature or with gentle heating.[9]
-
The reaction is quenched carefully with water or an acidic solution.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated.
-
Step 3: Hydrolysis of the Amide
The final step is the deprotection of the amino group by hydrolyzing the acetamide (B32628).
-
Reaction: Hydrolysis of 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol to Fingolimod.
-
Reagents and Conditions:
-
Procedure:
-
The acetamide intermediate is dissolved in aqueous HCl.[6]
-
The solution is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled and neutralized to precipitate the Fingolimod free base.
-
The product is collected by filtration, washed, and can be further purified by recrystallization.
-
Quantitative Data for Fingolimod Synthesis
| Step | Intermediate Product | Reagents | Typical Yield | Reference |
| 1 | Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | DEAM, 1-(2-bromoethyl)-4-octylbenzene, Cs₂CO₃ | Good | [8] |
| 2 | 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol | NaBH₄, AlCl₃ | Very Good | [9] |
| 3 | Fingolimod | 6N HCl | Good | [6] |
Note: Specific yields can vary based on reaction scale and optimization.
Fingolimod Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Diethyl 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioate | C25H39NO5 | CID 9845753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104610082A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ijacskros.com [ijacskros.com]
Application Notes and Protocols: Diethyl Acetamidomalonate as a Versatile Precursor for Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl acetamidomalonate (DEAM) is a highly versatile and valuable reagent in organic synthesis.[1][2] Its unique structure, combining a malonic ester moiety with a protected amino group, provides multiple reactive sites for chemical modification.[3] This allows for its use as a foundational building block in the synthesis of a wide array of complex molecules, including unnatural α-amino acids and various heterocyclic compounds.[2] The acetamido group offers a protected amine equivalent, while the two ester groups facilitate reactions typical of malonic esters, such as alkylation and cyclization.[3] These application notes provide an overview of the utility of DEAM in the preparation of pyrazoles, oxazoles, pyridines, and indoles, complete with detailed experimental protocols and reaction schemes.
Synthesis of Pyrazole (B372694) Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a cornerstone of pyrazole synthesis.[4] this compound can serve as a precursor to the necessary 1,3-dicarbonyl functionality for the synthesis of substituted pyrazolones and aminopyrazoles, which are important scaffolds in medicinal chemistry.[5][6]
Application Note:
DEAM can be hydrolyzed and decarboxylated to yield an acetamido-substituted β-ketoester, which can then be cyclized with hydrazines to form pyrazolone (B3327878) derivatives. Alternatively, direct condensation of DEAM with substituted hydrazines under specific conditions can lead to the formation of aminopyrazole derivatives.[5]
Quantitative Data Summary: Synthesis of Pyrazole Derivatives
| Entry | Hydrazine Derivative | Solvent | Catalyst/Additive | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Hydrazine hydrate (B1144303) | Ethanol (B145695) | Acetic acid | 4 | Reflux | 85 |
| 2 | Phenylhydrazine | Acetic acid | None | 6 | 100 | 78 |
| 3 | 4-Methylphenylhydrazine | Ethanol | p-Toluenesulfonic acid | 5 | Reflux | 82 |
| 4 | 2,4-Dinitrophenylhydrazine | Acetic acid | Sulfuric acid (cat.) | 3 | 110 | 90 |
Experimental Protocol: Synthesis of 3-Acetamido-5-oxo-4,5-dihydro-1H-pyrazole
Materials:
-
This compound (DEAM)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.86 g, 50 mmol) in 50 mL of ethanol.
-
Add hydrazine hydrate (2.5 mL, 50 mmol) dropwise to the stirred solution.
-
Add 2 mL of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 50 mL of water and acidify to pH 5-6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure 3-acetamido-5-oxo-4,5-dihydro-1H-pyrazole.
Reaction Workflow:
Caption: Workflow for the synthesis of a pyrazolone derivative from DEAM.
Synthesis of Oxazole (B20620) Derivatives
The Robinson-Gabriel synthesis is a classical method for the preparation of oxazoles from 2-acylamino-ketones.[7][8] By modifying DEAM to introduce a ketone functionality, this pathway becomes accessible for the synthesis of substituted oxazoles.
Application Note:
DEAM can be C-acylated and subsequently decarboxylated to form a 2-acylamino-β-ketoester. This intermediate can then undergo cyclodehydration, in accordance with the Robinson-Gabriel synthesis, to yield a 2,4-disubstituted oxazole.[7]
Quantitative Data Summary: Synthesis of Oxazole Derivatives
| Entry | Acylating Agent | Cyclodehydrating Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzoyl chloride | Sulfuric acid | 2 | 80 | 75 |
| 2 | Acetyl chloride | Phosphorus oxychloride | 3 | 100 | 70 |
| 3 | Propionyl chloride | Polyphosphoric acid | 2.5 | 120 | 72 |
| 4 | 4-Chlorobenzoyl chloride | Trifluoroacetic anhydride | 1.5 | 60 | 80 |
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenyloxazole-4-carboxylate
Materials:
-
This compound (DEAM)
-
Sodium ethoxide
-
Benzoyl chloride
-
Concentrated sulfuric acid
-
Ethanol
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Addition funnel
Procedure:
Step 1: C-Acylation of DEAM
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.15 g, 50 mmol) in 50 mL of absolute ethanol in a three-necked flask equipped with a condenser and an addition funnel.
-
Cool the solution to 0°C and add this compound (10.86 g, 50 mmol) dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Add benzoyl chloride (7.03 g, 50 mmol) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude C-acylated product.
Step 2: Cyclodehydration (Robinson-Gabriel Synthesis)
-
To the crude C-acylated product from Step 1, add 20 mL of concentrated sulfuric acid carefully at 0°C.
-
Stir the mixture at 80°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford ethyl 2-methyl-5-phenyloxazole-4-carboxylate.
Reaction Scheme:
Caption: General scheme for oxazole synthesis via a DEAM derivative.
Synthesis of Pyridine (B92270) Derivatives
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves a β-ketoester, an aldehyde, and a nitrogen source.[9][10][11] DEAM, as a modified malonic ester, can be utilized in Hantzsch-type reactions to produce highly substituted pyridine derivatives.
Application Note:
DEAM can serve as the 1,3-dicarbonyl component in the Hantzsch synthesis. The reaction with an aldehyde and a nitrogen donor like ammonium (B1175870) acetate leads to the formation of a dihydropyridine (B1217469), which can be subsequently oxidized to the corresponding pyridine. This approach allows for the introduction of an acetamido-substituted carbon at the 4-position of the pyridine ring.
Quantitative Data Summary: Hantzsch-Type Pyridine Synthesis
| Entry | Aldehyde | Oxidizing Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Nitric acid | 8 | Reflux | 65 |
| 2 | 4-Chlorobenzaldehyde | Manganese dioxide | 12 | Reflux | 70 |
| 3 | 4-Methoxybenzaldehyde | Ferric chloride | 10 | 80 | 68 |
| 4 | Formaldehyde | Air | 24 | 100 | 55 |
Experimental Protocol: Synthesis of Diethyl 4-acetamido-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound (DEAM)
-
Ammonium acetate
-
Ethanol
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (21.72 g, 100 mmol), ethyl acetoacetate (B1235776) (13.01 g, 100 mmol), and ammonium acetate (7.71 g, 100 mmol) in 100 mL of ethanol.
-
Add acetaldehyde (4.41 g, 100 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 8 hours.
-
Cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
The crude dihydropyridine can be further purified by recrystallization from ethanol.
-
For aromatization, the dihydropyridine can be dissolved in acetic acid and treated with a suitable oxidizing agent (e.g., nitric acid) with heating.
Logical Relationship Diagram:
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Application Notes: Hydrolysis and Decarboxylation of Substituted Diethyl Acetamidomalonate for α-Amino Acid Synthesis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]
- 3. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.com [brainly.com]
- 6. Decarboxylation [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Alkylation of Diethyl Acetamidomalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed alkylation of diethyl acetamidomalonate, a key reaction in the synthesis of α-amino acids. The methodologies described herein are based on the well-established Tsuji-Trost reaction, offering a versatile and efficient route to a variety of substituted amino acid precursors.
Introduction
The palladium-catalyzed allylic alkylation, famously known as the Tsuji-Trost reaction, is a powerful C-C bond-forming methodology in organic synthesis.[1][2][3] This reaction involves the palladium-catalyzed substitution of an allylic substrate bearing a leaving group with a nucleophile.[2] this compound is an excellent nucleophile for this transformation, as the resulting alkylated products can be readily hydrolyzed and decarboxylated to furnish novel α-amino acids.[4][5][6][7] The reaction proceeds through a π-allylpalladium intermediate, and its versatility allows for the use of a wide range of allylic substrates and palladium catalysts.[1][2]
Reaction Mechanism: The Tsuji-Trost Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed allylic alkylation of this compound proceeds through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst coordinates to the double bond of the allylic substrate. This is followed by oxidative addition, where the leaving group is displaced, forming a cationic η³-π-allylpalladium(II) complex.[1][2][3]
-
Deprotonation: In the presence of a base, the active methylene (B1212753) proton of this compound is abstracted to generate a soft nucleophilic enolate.[5][6]
-
Nucleophilic Attack: The enolate of this compound attacks the π-allyl ligand of the palladium complex. This typically occurs on the face opposite to the palladium metal (outer-sphere attack for soft nucleophiles).[8]
-
Reductive Elimination/Catalyst Regeneration: Following nucleophilic attack, the alkylated product is released, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[2]
Caption: The Tsuji-Trost catalytic cycle for the alkylation of this compound.
Experimental Data
The following table summarizes the results from the palladium-catalyzed reaction of this compound with various unsaturated compounds.
| Entry | Allylic Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Butadiene | Pd(acac)₂ | PPh₃ | NaOPh | THF | 85 | 5 | Diethyl 2-acetamido-2-(octa-2,7-dien-1-yl)malonate | 80 | [4] |
| 2 | Isoprene | Pd(acac)₂ | PPh₃ | NaOPh | THF | 85 | 5 | Diethyl 2-acetamido-2-(3-methylocta-2,7-dien-1-yl)malonate | 75 | [4] |
| 3 | Myrcene | Pd(acac)₂ | PPh₃ | NaOPh | THF | 85 | 5 | Diethyl 2-acetamido-2-(3,7-dimethylocta-2,7-dien-1-yl)malonate | 70 | [4] |
| 4 | Allyl Acetate (B1210297) | Pd(OAc)₂ | PPh₃ | - | - | 100 | 2 | Diethyl 2-acetamido-2-allylmalonate | 85 | [4] |
| 5 | Allyl Alcohol | Pd(OAc)₂ | PPh₃ | - | - | 100 | 2 | Diethyl 2-acetamido-2-allylmalonate | 80 | [4] |
acac = acetylacetonate (B107027), PPh₃ = triphenylphosphine (B44618), NaOPh = sodium phenoxide, THF = tetrahydrofuran, OAc = acetate
Detailed Experimental Protocols
Protocol 1: Alkylation of this compound with Butadiene
This protocol is adapted from the work of Haudegond, et al.[4]
Materials:
-
This compound
-
Butadiene
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium phenoxide (NaOPh)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd(acac)₂ (0.03 mmol, 1 mol%) and triphenylphosphine (0.12 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and stir the mixture until the catalyst and ligand are fully dissolved.
-
Add this compound (3.0 mmol, 1.0 eq) and sodium phenoxide (0.3 mmol, 0.1 eq).
-
Cool the flask to -20°C and condense butadiene (6.0 mmol, 2.0 eq) into the reaction mixture.
-
Seal the flask and allow it to warm to room temperature, then heat the reaction mixture to 85°C.
-
Stir the reaction at 85°C for 5 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford diethyl 2-acetamido-2-(octa-2,7-dien-1-yl)malonate.
Protocol 2: General Procedure for Allylic Alkylation with Allyl Acetate
This protocol provides a general guideline for the palladium-catalyzed allylation of this compound with an allylic acetate.
Materials:
-
This compound
-
Allyl acetate (or other allylic acetate)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.2 eq).
-
Add anhydrous THF and cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve the allylic acetate (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.
-
Add the solution of the allylic acetate and catalyst dropwise to the solution of the deprotonated this compound at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-12 hours. Monitor the reaction by TLC.
-
After completion, carefully quench the reaction at 0°C with water or saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the palladium-catalyzed alkylation of this compound.
Caption: General experimental workflow for palladium-catalyzed alkylation.
Safety Precautions
-
Palladium catalysts and phosphine (B1218219) ligands should be handled in a fume hood.
-
Reactions under inert atmosphere require proper training and equipment.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]
- 6. homework.study.com [homework.study.com]
- 7. goldbio.com [goldbio.com]
- 8. thieme-connect.de [thieme-connect.de]
Synthesis of α-Hydroxycarboxylic Acids Utilizing Diethyl Acetamidomalonate: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of α-hydroxycarboxylic acids, valuable intermediates in pharmaceutical and fine chemical synthesis, using diethyl acetamidomalonate as a versatile starting material. The protocol details a three-step synthetic pathway involving the alkylation of this compound, followed by hydrolysis and decarboxylation to yield an α-amino acid, which is subsequently converted to the target α-hydroxycarboxylic acid via diazotization. This method offers a reliable route to a variety of substituted α-hydroxycarboxylic acids.
Introduction
α-Hydroxycarboxylic acids are a significant class of organic compounds, widely utilized as building blocks in the synthesis of bioactive molecules, biodegradable polymers, and chiral auxiliaries. The methodology presented herein leverages the reactivity of this compound, a derivative of malonic acid, which can be readily deprotonated and alkylated to introduce a desired side chain. Subsequent hydrolysis and decarboxylation afford an α-amino acid intermediate. The final transformation to the α-hydroxycarboxylic acid is achieved through a diazotization reaction, wherein the amino group is replaced by a hydroxyl group. This synthetic route provides a robust and adaptable platform for the preparation of a diverse range of α-hydroxycarboxylic acids.
Overall Synthetic Scheme
The synthesis proceeds through the following three key stages:
-
Alkylation of this compound: Introduction of the desired R-group.
-
Hydrolysis and Decarboxylation: Formation of the intermediate α-amino acid.
-
Diazotization: Conversion of the α-amino acid to the final α-hydroxycarboxylic acid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative α-hydroxycarboxylic acid, 2-hydroxy-4-methylpentanoic acid, from this compound.
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Product | Yield (%) |
| 1 | Alkylation | This compound, Sodium ethoxide, Isobutyl bromide | Absolute Ethanol | 15 hours | Reflux | Diethyl isobutylacetamidomalonate | 71 |
| 2 | Hydrolysis & Decarboxylation | Diethyl isobutylacetamidomalonate, 20% Sodium hydroxide (B78521), Hydrochloric acid | Water | 3.5 hours | Reflux | dl-N-Acetylleucine | Not specified |
| 3 | Diazotization | D-Leucine, Sodium nitrite (B80452), Sulfuric acid | Water | 5 hours | 0 to Room Temp. | 2-(R)-hydroxy-4-methylpentanoic acid | ~79 |
Experimental Protocols
A detailed protocol for the synthesis of 2-hydroxy-4-methylpentanoic acid is provided as a representative example.
Materials and Equipment:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Isobutyl bromide
-
20% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
D-Leucine (for diazotization step)
-
Sodium nitrite
-
1N Sulfuric acid
-
Ethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottomed flasks, reflux condenser, mechanical stirrer, separatory funnel, filtration apparatus, rotary evaporator.
Step 1: Synthesis of Diethyl Isobutylacetamidomalonate (Alkylation) [1]
-
In a 200-mL three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, prepare a solution of sodium ethoxide by dissolving 1.22 g (0.053 gram-atom) of sodium in 75 mL of absolute ethanol.
-
To this solution, add 11.50 g (0.053 mole) of this compound.
-
Following the dissolution of the malonic ester, add 7.8 g (0.055 mole) of isobutyl bromide.
-
Stir the resulting clear solution at reflux for 15 hours.
-
After the reflux period, filter the hot reaction mixture and wash the collected solid with hot absolute ethanol.
-
Evaporate the filtrate under reduced pressure on a steam bath.
-
Induce crystallization of the oily residue by adding 20 mL of water.
-
Collect the condensation product by filtration. The yield of crude diethyl isobutylacetamidomalonate is approximately 9.8 g (71%), with a melting point of 91.0-93.5°C.
Step 2: Synthesis of dl-Leucine (Hydrolysis and Decarboxylation) [1]
-
A mixture of the crude diethyl isobutylacetamidomalonate from the previous step and 25 mL of 20% sodium hydroxide solution is heated under reflux for three hours.
-
After cooling, the solution is acidified with concentrated hydrochloric acid.
-
The acidified solution is then refluxed for an additional thirty minutes.
-
The hot solution is filtered, and the filtrate is allowed to cool. An oil will separate and subsequently solidify. This crude product is dl-N-acetylleucine.
-
Further hydrolysis of the N-acetyl group is required to obtain dl-leucine. This can be achieved by refluxing with a strong acid such as HCl.
Note: The original protocol focuses on the isolation of N-acetylleucine. For the synthesis of the α-hydroxy acid, the intermediate amino acid is required. The overall yield for the combined hydrolysis and decarboxylation to the amino acid is not explicitly provided in the source.
Step 3: Synthesis of 2-Hydroxy-4-methylpentanoic Acid (Diazotization) [2]
-
Prepare a solution of 2.62 g of D-leucine in 30 mL of 1N sulfuric acid in a flask and cool it to 0°C in an ice bath.
-
Separately, prepare a solution of 2.07 g of sodium nitrite in 15 mL of water.
-
Slowly add the sodium nitrite solution to the chilled leucine (B10760876) solution.
-
Stir the resulting mixture at 0°C for 3 hours.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield 2-hydroxy-4-methylpentanoic acid as a light-yellow solid (2.08 g, approximately 79% yield).
Visualizations
The following diagrams illustrate the key processes in the synthesis of α-hydroxycarboxylic acids.
References
Application Notes: Chemo-enzymatic Synthesis of Chiral α-Amino Acids Utilizing Diethyl Acetamidomalonate
Introduction
Diethyl acetamidomalonate (DEAM) is a versatile and economically significant starting material in the synthesis of racemic α-amino acids.[1] The malonic ester synthesis allows for the straightforward introduction of a wide variety of side chains, leading to a diverse range of amino acid structures. However, for applications in pharmaceuticals and other life sciences fields, enantiomerically pure α-amino acids are often required. Chemo-enzymatic synthesis provides an elegant and efficient approach to achieve this, combining the flexibility of chemical synthesis with the high stereoselectivity of enzymatic reactions. This application note details protocols for the chemo-enzymatic synthesis of chiral α-amino acids, starting from the chemical alkylation of DEAM followed by an enzymatic kinetic resolution of the resulting α-substituted acetamidomalonate.
Core Concept
The overall strategy involves a two-step process:
-
Chemical Synthesis: Alkylation of this compound to introduce the desired side chain (R-group), resulting in a racemic mixture of the α-substituted this compound.
-
Enzymatic Resolution: Stereoselective hydrolysis of one of the ester groups of the racemic α-substituted this compound, catalyzed by an esterase or lipase. This reaction yields an enantioenriched monoester and the unreacted diester, which can then be separated. Subsequent hydrolysis and decarboxylation of the separated enantiomers lead to the corresponding D- and L-amino acids.
Key Advantages of the Chemo-enzymatic Approach:
-
High Enantioselectivity: Enzymes can differentiate between enantiomers with high precision, leading to products with high enantiomeric excess (ee).
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions under mild pH and temperature conditions, which helps to prevent side reactions and racemization.
-
Broad Substrate Scope: The chemical alkylation step allows for the synthesis of a wide variety of racemic precursors for enzymatic resolution.
-
"Green" Chemistry: Biocatalysis is considered a green technology due to the biodegradable nature of enzymes and the use of environmentally benign solvents like water.
Experimental Protocols
Protocol 1: Chemical Synthesis of Racemic Diethyl 2-acetamido-2-benzylmalonate
This protocol describes the synthesis of the racemic precursor for the enzymatic resolution of phenylalanine.
Materials:
-
This compound (DEAM)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Benzyl (B1604629) chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the DEAM solution at room temperature.
-
After stirring for 30 minutes, add benzyl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic diethyl 2-acetamido-2-benzylmalonate.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Diethyl 2-acetamido-2-alkylmalonates via Hydrolysis with Pig Liver Esterase (PLE)
This protocol is adapted from a method for the enantioselective hydrolysis of prochiral diethyl malonates and is applicable to α-substituted acetamidomalonates.[2]
Materials:
-
Racemic diethyl 2-acetamido-2-alkylmalonate (e.g., from Protocol 1)
-
Pig Liver Esterase (PLE) (EC 3.1.1.1)
-
Phosphate (B84403) buffer (pH 7-8)
-
tert-Butanol (B103910) (t-BuOH)
-
Isopropanol (i-PrOH)
-
Ethyl acetate
-
Sodium bicarbonate
-
Hydrochloric acid (1M)
-
Anhydrous sodium sulfate
-
pH meter or autotitrator
Procedure:
-
Prepare a buffer-cosolvent mixture of phosphate buffer, isopropanol, and tert-butanol (e.g., in an 8:1:1 ratio).[2]
-
Suspend the racemic diethyl 2-acetamido-2-alkylmalonate in the buffer-cosolvent mixture. The substrate concentration can be up to 200 mM.[2]
-
Adjust the pH of the mixture to the optimal range for PLE (typically pH 7-8) using a dilute NaOH solution.
-
Add Pig Liver Esterase to the reaction mixture. The enzyme loading will need to be optimized for the specific substrate.
-
Stir the reaction at a controlled temperature (e.g., room temperature or 30°C) and monitor the reaction progress. The hydrolysis of the ester will produce a carboxylic acid, leading to a drop in pH. Maintain the pH at the desired level by the controlled addition of a dilute base, or by using an autotitrator.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted diester and the monoester product.
-
Once the desired conversion is reached, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the mixture with ethyl acetate. The unreacted diester and the monoester product will be in the organic phase.
-
Separate the monoester from the unreacted diester. This can be achieved by extraction with an aqueous sodium bicarbonate solution. The acidic monoester will move to the aqueous phase, while the neutral diester remains in the organic phase.
-
Acidify the aqueous phase containing the monoester and re-extract with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate and concentrate to obtain the enantioenriched monoester.
-
The organic phase from the initial bicarbonate extraction contains the enantioenriched unreacted diester. Dry and concentrate to recover this product.
Data Presentation
The following table summarizes representative quantitative data for the enzymatic hydrolysis of a substituted diethyl malonate, demonstrating the potential of this method.
| Enzyme | Substrate | Co-solvent System (Buffer:i-PrOH:t-BuOH) | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee) of Product | Yield (%) | Reference |
| Pig Liver Esterase | Diethyl 2-phenyl-2-methylmalonate | 8:1:1 | 200 | >95 | 96% (R-isomer) | 83 | [2] |
Visualizations
Chemo-enzymatic Synthesis Workflow
The following diagram illustrates the overall workflow for the chemo-enzymatic synthesis of chiral α-amino acids from this compound.
Caption: Workflow for chiral amino acid synthesis.
Logical Relationship in Enzymatic Kinetic Resolution
This diagram shows the logical relationship between the components in the enzymatic kinetic resolution step.
Caption: Enzymatic kinetic resolution overview.
References
Troubleshooting & Optimization
How to improve the yield of Diethyl acetamidomalonate alkylation?
This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of diethyl acetamidomalonate alkylation, a crucial step in the synthesis of α-amino acids and other valuable pharmaceutical intermediates.[1][2]
Troubleshooting Guide
Low yields in the alkylation of this compound can often be attributed to several key factors, including side reactions, incomplete reactions, or suboptimal conditions. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Low Yield of the Desired Mono-Alkylated Product with Significant Unreacted Starting Material
-
Symptoms: TLC or GC-MS analysis shows a significant spot/peak corresponding to this compound alongside the desired product spot/peak.
-
Potential Causes & Solutions:
-
Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to exposure to atmospheric moisture.[3]
-
Insufficient Base: An inadequate amount of base will lead to incomplete deprotonation of the this compound.[4]
-
Solution: Use at least one full equivalent of a strong base to ensure complete formation of the enolate.[5]
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Unreactive Alkylating Agent: The alkyl halide may be of poor quality or inherently unreactive.
-
Solution: Ensure the purity of the alkylating agent. The general order of reactivity for alkyl halides is I > Br > Cl.[3]
-
-
Problem 2: Significant Formation of a Higher Molecular Weight Byproduct (Dialkylation)
-
Symptoms: TLC analysis shows three spots: starting material, the desired mono-alkylated product, and a less polar (higher Rf) byproduct. Mass spectrometry confirms a species corresponding to the addition of two alkyl groups.
-
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using more than one equivalent of the base or alkylating agent can promote a second alkylation event, as the mono-alkylated product still possesses an acidic proton.[4][6]
-
High Concentration of Alkylating Agent: Adding the alkylating agent too quickly can lead to localized high concentrations, increasing the likelihood of dialkylation.
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the second, more sterically hindered alkylation to occur.[3]
-
Solution: Maintain the lowest temperature that allows for a reasonable reaction rate. Often, deprotonation is performed at 0 °C, and the reaction is allowed to slowly warm to room temperature after the addition of the alkyl halide.[3]
-
-
Problem 3: Low Yield with Formation of an Alkene Byproduct
-
Symptoms: GC-MS or NMR analysis indicates the presence of an alkene derived from the alkylating agent. This is most common when using secondary or tertiary alkyl halides.
-
Potential Causes & Solutions:
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of this compound?
The choice of base is critical. Sodium ethoxide (NaOEt) in absolute ethanol (B145695) is a classic and effective choice.[8] It's important to match the alkoxide with the ester to prevent transesterification.[4][6] For a stronger, non-nucleophilic base that avoids this issue, sodium hydride (NaH) in an aprotic solvent like THF or DMF is an excellent alternative.[3][4]
Q2: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common method.[3] Spot three lanes on a silica (B1680970) gel plate: your starting material (this compound), the reaction mixture, and a "co-spot" with both.[9] As the reaction progresses, you should see the spot for the starting material diminish in the reaction mixture lane and a new, typically less polar (higher Rf) spot for the mono-alkylated product appear.[9] The disappearance of the starting material indicates the reaction is nearing completion.
Q3: My TLC plate shows three spots. What are they?
If the reaction is incomplete and dialkylation has occurred, you will likely see three spots. From bottom to top (increasing Rf):
-
This compound (Starting Material): The most polar compound.
-
Mono-alkylated Product: The desired product, intermediate polarity.
-
Di-alkylated Product: The least polar compound.
Q4: How critical is it to maintain anhydrous conditions?
It is absolutely critical. Water will quench the enolate, effectively stopping the reaction and leading to low conversion rates.[5] All glassware should be flame- or oven-dried, and anhydrous solvents must be used.[4] The reaction should be run under an inert atmosphere of nitrogen or argon.[6]
Q5: I'm getting a mixture of mono- and di-alkylated products. How can I separate them?
Due to their similar polarities, separating these products can be challenging.[4] Careful column chromatography on silica gel is the most effective method for purification.[6] Vacuum distillation can sometimes be used, but the boiling points of the two products may be very close.[4] Optimizing the reaction to maximize the yield of the desired product is the best strategy to simplify purification.[4]
Data Presentation
The yield and selectivity of the alkylation are highly dependent on the choice of base, solvent, and temperature. The following table summarizes the expected outcomes under different conditions.
| Objective | Base | Solvent | Temperature | Expected Outcome & Key Considerations |
| High Yield Mono-alkylation | NaH (1.0 eq) | Anhydrous DMF/THF | 0 °C to RT | High yield of mono-alkylated product. NaH is a strong, non-nucleophilic base that drives enolate formation to completion, minimizing side reactions.[3][4] |
| Standard Mono-alkylation | NaOEt (1.0 eq) | Anhydrous EtOH | RT to Reflux | Good yield, but risk of transesterification if not using EtOH. NaOEt is a classic, effective base.[4][8] |
| Milder Conditions | K₂CO₃ | DMF/Acetonitrile | RT to 60 °C | Moderate yield. Often used with a phase-transfer catalyst. Milder conditions can reduce side reactions but may require longer reaction times.[3] |
| Minimizing Dialkylation | NaH or NaOEt (1.0 eq) | DMF or EtOH | 0 °C to RT | Favors mono-alkylation. Use a slight excess of this compound (1.1 eq) and add the alkyl halide slowly.[3] |
| Promoting Dialkylation | NaH or NaOEt (>2.0 eq) | DMF or EtOH | RT to Reflux | Favors di-alkylated product. Use at least two equivalents of base and alkyl halide. The second alkylation is typically slower. |
Experimental Protocols
Protocol 1: High-Yield Mono-Alkylation using Sodium Hydride
This protocol is designed to maximize the yield of the mono-alkylated product while minimizing dialkylation.
Materials:
-
This compound (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.05 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Add the sodium hydride (60% dispersion) to the stirred DMF.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add the this compound (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates complete enolate formation.[3]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.0 eq) dropwise, again maintaining a low internal temperature. Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[3]
-
Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Reaction Mechanism
Caption: General mechanism for the alkylation of this compound.
Experimental Workflow
Caption: Standard experimental workflow for mono-alkylation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low alkylation yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting incomplete hydrolysis of Diethyl acetamidomalonate derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete hydrolysis of diethyl acetamidomalonate and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My hydrolysis reaction is incomplete, showing starting material and/or mono-hydrolyzed intermediate. What are the common causes?
A1: Incomplete hydrolysis of this compound derivatives is a common issue that can stem from several factors:
-
Insufficient Reaction Time or Temperature: Hydrolysis, particularly of sterically hindered substrates, can be slow. The reaction may simply need more time or heat to proceed to completion.
-
Inadequate Reagent Concentration: The concentration of the acid or base catalyst may be too low to effectively drive the reaction forward.
-
Steric Hindrance: Bulky substituents on the alpha-carbon of the malonate can physically block the approach of water or hydroxide (B78521) ions to the ester or amide carbonyl groups, slowing down the rate of hydrolysis.[1][2][3][4]
-
Poor Solubility: The substrate may not be fully dissolved in the reaction medium, leading to a heterogeneous mixture and inefficient reaction. This is particularly relevant for derivatives with nonpolar substituents in aqueous hydrolysis media.[5][6]
-
Reversibility of the Reaction (under acidic conditions): Acid-catalyzed hydrolysis is a reversible process.[7] If the concentration of water is not sufficiently high, the equilibrium may not favor the product.
Q2: How can I improve the yield of my acidic hydrolysis?
A2: To drive an acid-catalyzed hydrolysis to completion, consider the following strategies:
-
Increase Reaction Temperature: Refluxing the reaction mixture is a common practice to increase the reaction rate.
-
Use a Co-solvent: If your substrate has poor solubility in aqueous acid, adding a co-solvent like acetic acid can create a homogeneous solution and improve reaction efficiency.[5][6]
-
Increase Acid Concentration: Using a more concentrated acid, such as 6M HCl or a mixture of HBr and acetic acid, can accelerate the reaction.[5][6]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (see Q5) and allow it to proceed until completion.
Q3: I am observing side products in my basic hydrolysis (saponification). What could they be and how can I avoid them?
A3: A potential side reaction during basic hydrolysis is transesterification if an alcohol other than ethanol (B145695) is present as a solvent.[8] To avoid this, it is recommended to use a base with the same alkoxide as the ester (e.g., sodium ethoxide for a diethyl ester) if an alcoholic solvent is necessary, though aqueous hydroxide solutions are more common for hydrolysis. Another issue can be incomplete hydrolysis of the amide group, which is generally more resistant to hydrolysis than the ester groups.
Q4: My derivative is heavily substituted and sterically hindered. What are the best conditions for hydrolysis?
A4: For sterically hindered substrates, more forcing conditions are generally required. A combination of high temperature (reflux) and a strong acid catalyst is often effective. For example, a mixture of 48% HBr and glacial acetic acid has been used successfully for the hydrolysis of a sterically hindered perfluorophenyl-substituted diethyl malonate.[5][6] This combination also addresses potential solubility issues. Be aware that harsh conditions can sometimes lead to decarboxylation as a subsequent reaction.[5][6]
Q5: How can I monitor the progress of my hydrolysis reaction?
A5: Several analytical techniques can be employed to monitor the disappearance of the starting material and the appearance of the hydrolyzed product:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the progress of the reaction. The carboxylic acid product will have a different Rf value than the ester starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the ethyl ester signals (typically a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of new signals corresponding to the hydrolyzed product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing you to determine the relative concentrations of starting material, intermediates, and products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used to identify and quantify the components of the reaction mixture.
Data Presentation
The following table summarizes various conditions for the hydrolysis of this compound derivatives, providing a comparative overview.
| Substrate | Hydrolysis Conditions | Reaction Time | Yield | Reference |
| This compound | 1) NaOEt; 2) Benzyl chloride; 3) H₂O, heat | Not specified | 65% (of Phenylalanine) | [9] |
| Diethyl 2-(perfluorophenyl)malonate | 48% HBr / Acetic Acid (1:5 v/v), reflux | 16 hours | 63% (of decarboxylated product) | [5][6] |
| Diethyl 2-(perfluorophenyl)malonate | Excess 48% aq. HBr, reflux | 16 hours | Traces of product | [5] |
| Diethyl α-hydroxybenzylphosphonates | 3 eq. conc. HCl in H₂O, reflux | 2.5 - 9.5 hours | Complete conversion | [10] |
Experimental Protocols
Protocol: Acidic Hydrolysis of a Sterically Hindered this compound Derivative
This protocol is adapted from a method used for the hydrolysis of a challenging substrate, diethyl 2-(perfluorophenyl)malonate.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative (1 equivalent) in a 1:5 (v/v) mixture of 48% aqueous hydrobromic acid and glacial acetic acid.
-
Heating: Heat the homogeneous solution to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals. To do this, take a small aliquot of the reaction mixture, neutralize the acid with a saturated sodium bicarbonate solution, and extract with an organic solvent (e.g., ethyl acetate) for analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete hydrolysis.
Caption: General pathway for hydrolysis and decarboxylation.
References
- 1. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. quora.com [quora.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Optimizing reaction conditions for the decarboxylation of acetamidomalonic esters
Welcome to the technical support center for the optimization of reaction conditions for the decarboxylation of acetamidomalonic esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this critical synthetic step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the decarboxylation of acetamidomalonic esters.
Q1: My decarboxylation reaction is slow or incomplete. What are the common causes and how can I improve the reaction rate and yield?
A1: Slow or incomplete decarboxylation is a frequent challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Inadequate Temperature: Traditional thermal decarboxylation often requires high temperatures. Ensure your reaction is sufficiently heated. For substrates sensitive to high temperatures, consider alternative, milder methods.
-
Inefficient Hydrolysis: If you are starting from the ester, incomplete hydrolysis to the corresponding carboxylic acid will prevent decarboxylation. Ensure the hydrolysis step is complete before proceeding to decarboxylation. This can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Improper Reaction Conditions: The choice of acid or base and solvent can significantly impact the reaction rate. For acidic hydrolysis and decarboxylation, refluxing in a strong aqueous acid like 6 M HCl is often effective.
Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: Byproduct formation can reduce the yield and purity of your desired product. Common side reactions include:
-
Dialkylation: During the initial alkylation of diethyl acetamidomalonate, dialkylation can occur, leading to impurities that are difficult to remove. To favor mono-alkylation, consider using a slight excess of the acetamidomalonic ester or carefully controlling the stoichiometry of the base.
-
Racemization: For chiral compounds, harsh acidic conditions or prolonged reaction times at high temperatures can lead to racemization. If maintaining stereochemical integrity is crucial, employing milder decarboxylation methods is recommended.
-
Decomposition: Some substrates may be sensitive to the harsh conditions of traditional decarboxylation. If you observe significant decomposition, explore milder alternatives such as the Krapcho decarboxylation.
Q3: My yield is consistently low. What factors could be contributing to this?
A3: Low yields can be frustrating. Apart from incomplete reactions and side product formation, consider the following:
-
Purity of Starting Materials: Ensure your acetamidomalonic ester and alkylating agent are pure. Impurities can interfere with the reaction.
-
Reaction Work-up: Improper work-up procedures can lead to loss of product. Ensure appropriate extraction solvents and pH adjustments are used to maximize product recovery.
-
Atmospheric Conditions: While most decarboxylations are robust, sensitive substrates may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.
Frequently Asked Questions (FAQs)
Q4: What are the standard conditions for the hydrolysis and decarboxylation of an alkylated acetamidomalonic ester?
A4: A common and effective method is to reflux the alkylated acetamidomalonic ester in a strong aqueous acid. For example, heating in 6 M hydrochloric acid typically facilitates both the hydrolysis of the ester and amide groups and the subsequent decarboxylation in a one-pot procedure.
Q5: Are there milder alternatives to high-temperature acidic decarboxylation?
A5: Yes, several milder methods can be employed, which are particularly useful for sensitive substrates or to avoid racemization:
-
Krapcho Decarboxylation: This method involves heating the ester in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt such as lithium chloride or sodium chloride. It is often effective at lower temperatures (around 130-150°C) and under near-neutral conditions.
-
Two-Step Procedure: This involves saponification of the esters under basic conditions, followed by acidification and then gentle heating of the resulting dicarboxylic acid to induce decarboxylation.
Q6: How can I monitor the progress of my decarboxylation reaction?
A6: The progress of the reaction can be monitored by several techniques:
-
Gas Evolution: Decarboxylation releases carbon dioxide, so the cessation of gas bubbling can indicate the reaction is nearing completion.
-
Chromatographic Methods: TLC, Gas Chromatography (GC), and HPLC are excellent for monitoring the disappearance of the starting material and the appearance of the product.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
Data Presentation
Table 1: Optimization of Decarboxylation Conditions for a Malonate Derivative
| Entry | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 6 M HCl | Reflux | 0.5 | 95 | 98 |
| 2 | 6 M HCl | Reflux | 2 | 95 | 90 |
| 3 | 6 M HCl | Reflux | 4 | 96 | 85 |
| 4 | LiCl/H₂O/DMSO | 130 | 24 | 70 | Not Reported |
Data adapted from a study on a substituted isoindolinone malonate and may serve as a general guideline.
Experimental Protocols
Protocol 1: Acidic Hydrolysis and Decarboxylation of Diethyl 2-acetamido-2-benzylmalonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add diethyl 2-acetamido-2-benzylmalonate (1 equivalent).
-
Acid Addition: Add 6 M aqueous hydrochloric acid (5-10 mL per gram of ester).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide (B78521) solution) to the isoelectric point of the amino acid.
-
Isolation: The product amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then with ethanol.
-
Purification: Dry the product under vacuum. The purity can be checked by NMR and melting point determination.
Protocol 2: Krapcho Decarboxylation of a Substituted Acetamidomalonic Ester
-
Reaction Setup: In a round-bottom flask, dissolve the substituted this compound (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add lithium chloride (1.2 equivalents) and water (2 equivalents).
-
Heating: Heat the reaction mixture to approximately 150°C.
-
Monitoring: Follow the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture and pour it into water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for decarboxylation.
Technical Support Center: Purification of Crude Diethyl Acetamidomalonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude Diethyl acetamidomalonate (DEAM).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and highly effective method for purifying crude this compound is recrystallization, typically from hot water.[1][2] This technique is well-documented to yield high-purity crystalline DEAM.
Q2: What are the expected yield and purity of this compound after recrystallization?
A2: With proper recrystallization from water, a recovery of up to 97% can be achieved.[1] The purity of the final product is often reported to be greater than 99%.[3][4]
Q3: What is the melting point of pure this compound?
A3: The reported melting point of pure this compound is in the range of 95-98 °C.[1][5] A broad melting range can indicate the presence of impurities.
Q4: What are the common impurities in crude this compound?
A4: Common impurities can include unreacted starting materials such as diethyl malonate and acetamide, as well as byproducts from the synthesis, which may include salts like zinc acetate (B1210297) if zinc powder is used in the reduction step.[2][6][7]
Q5: Is it possible to purify this compound by distillation?
A5: While DEAM has a reported boiling point of 185 °C at 20 mmHg, distillation is generally not recommended.[5] One of the intermediates in a common synthesis route, diethyl isonitrosomalonate, has been reported to explode upon distillation, suggesting thermal instability.[1]
Troubleshooting Guide
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product oils out during recrystallization. | The cooling rate is too slow, or the solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a seed crystal of pure DEAM. Ensure rapid stirring as the solution cools.[1] |
| Low recovery of purified product. | Too much solvent was used for recrystallization. The product is partially soluble in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Concentrate the mother liquor to recover a second crop of crystals.[1] |
| Product is discolored (yellowish). | Presence of colored impurities from the reaction mixture. | Perform a hot filtration of the recrystallization solution to remove insoluble impurities. If the color persists, consider treating the hot solution with a small amount of activated charcoal before filtration. |
| Crystals are very fine and difficult to filter. | The product crashed out of solution too quickly. | Allow the solution to cool more slowly to encourage the growth of larger crystals. Stir the solution gently during the initial phase of cooling. |
General Purity Issues
| Problem | Possible Cause | Solution |
| Melting point is low and has a broad range. | The product is still impure after a single recrystallization. | Perform a second recrystallization. Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor. |
| Presence of inorganic salt impurities. | Inadequate removal of salts from the reaction workup. | Before recrystallization, wash the crude product with water to remove water-soluble inorganic salts. |
Experimental Protocols
Recrystallization of this compound from Water
-
Dissolution: In a flask, add the crude this compound. For every gram of crude product, add approximately 2.5 mL of water.[1] Heat the mixture on a steam bath or hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Cool the hot solution in an ice bath with rapid stirring. The product may initially separate as an oil before solidifying into fine white crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold water to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C) to a constant weight.[1]
-
Second Crop: The mother liquor can be concentrated under reduced pressure to obtain a second crop of crystals.[1]
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104610082A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]
- 5. This compound | 1068-90-2 [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. CN103922959A - Method for preparing intermediate this compound through organic synthesis - Google Patents [patents.google.com]
Preventing dialkylation in the malonic ester synthesis with Diethyl acetamidomalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diethyl acetamidomalonate in malonic ester synthesis for the preparation of amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dialkylation in the malonic ester synthesis with this compound?
A1: Dialkylation is a common side reaction in malonic ester synthesis.[1][2] The primary cause of dialkylation is the presence of a second acidic proton on the α-carbon of the monoalkylated intermediate.[3][4] If excess base or alkylating agent is present after the initial alkylation, the monoalkylated product can be deprotonated again to form a new enolate, which can then react with another molecule of the alkylating agent.[1][5]
Q2: How can I selectively achieve monoalkylation and prevent the formation of dialkylated products?
A2: The key to favoring monoalkylation is careful control of the reaction stoichiometry.[6] Using approximately one equivalent of base (e.g., sodium ethoxide) and one equivalent of the alkylating agent relative to the this compound will primarily result in the mono-alkylated product.[6][7] Using an excess of the malonic ester can also help to minimize dialkylation.[8]
Q3: What is the recommended base for the deprotonation of this compound?
A3: Sodium ethoxide (NaOEt) in ethanol (B145695) is the most commonly used base for the deprotonation of this compound.[9][10] It is important to use a base that corresponds to the ester groups of the malonate (in this case, ethoxide for ethyl esters) to prevent transesterification, which is a potential side reaction.[1]
Q4: Can I use a stronger base like sodium hydride (NaH)?
A4: While stronger bases like sodium hydride can be used for deprotonation, sodium ethoxide is generally sufficient and preferred for this synthesis to maintain selectivity and avoid potential side reactions.[6]
Q5: What types of alkylating agents are suitable for this reaction?
A5: The alkylation step proceeds via an S(_N)2 mechanism, so primary and secondary alkyl halides (bromides or iodides are typically best) are the most suitable electrophiles.[5][7][11] Tertiary alkyl halides are not suitable as they will primarily lead to elimination products.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant amount of dialkylated product observed. | Use of more than one equivalent of base or alkylating agent. | Carefully control the stoichiometry. Use a 1:1 molar ratio of this compound to base and alkylating agent. A slight excess of the malonic ester can also be beneficial.[6][8] |
| Low yield of the desired monoalkylated product. | Incomplete deprotonation. | Ensure the base is fresh and anhydrous. Allow sufficient time for the enolate to form before adding the alkylating agent (typically 30 minutes).[6] |
| Low reactivity of the alkylating agent. | Use a more reactive alkyl halide (I > Br > Cl). Consider gently heating the reaction mixture after the addition of the alkylating agent to drive the reaction to completion.[6][7] | |
| Presence of unreacted this compound. | Insufficient amount of base or alkylating agent. | Ensure accurate measurement of all reagents. Use at least one full equivalent of the base and alkylating agent. |
| Deactivation of the enolate by proton sources. | Use anhydrous solvent (e.g., absolute ethanol) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[6] | |
| Formation of side products from transesterification. | Use of a non-matching alkoxide base. | The alkoxide base should match the ester groups of the malonate. For this compound, use sodium ethoxide.[1][2] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of this compound
This protocol outlines the synthesis of a mono-alkylated this compound, a key intermediate in the synthesis of α-amino acids.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium metal
-
Alkyl halide (primary or secondary)
-
Diethyl ether or ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol with stirring to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[6]
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[6]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.[6]
Visualizations
Logical Workflow for Preventing Dialkylation
Caption: A logical workflow demonstrating how stoichiometric control prevents dialkylation.
Reaction Pathway: Mono-alkylation of this compound
Caption: The reaction pathway for mono-alkylation and the potential for dialkylation.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]
- 10. homework.study.com [homework.study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Identifying and characterizing byproducts in Diethyl acetamidomalonate reactions by NMR
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Diethyl Acetamidomalonate (DEAM) reactions. The following FAQs and guides are designed to help you identify and characterize byproducts using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound (DEAM)?
A1: DEAM is primarily used in the synthesis of α-amino acids through a sequence of reactions that includes deprotonation, alkylation, hydrolysis, and decarboxylation. This process is a variation of the malonic ester synthesis.
Q2: What is the most common byproduct in the alkylation of DEAM?
A2: A frequent byproduct in the alkylation step is the dialkylated this compound. This occurs when the mono-alkylated product undergoes a second deprotonation and subsequent reaction with the alkylating agent.[1] The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the base and the alkylating agent.
Q3: How can I identify the dialkylated byproduct by ¹H NMR?
A3: The key difference in the ¹H NMR spectrum of the dialkylated product compared to the monoalkylated product is the disappearance of the signal for the methine proton (the α-hydrogen). In the mono-alkylated product, this proton typically appears as a doublet. In the dialkylated product, this signal is absent as the proton has been replaced by a second alkyl group.
Q4: My reaction is incomplete after the hydrolysis step. How can I identify the partially hydrolyzed product by ¹H NMR?
A4: Incomplete hydrolysis can result in a mono-acid mono-ester derivative of the alkylated DEAM. In the ¹H NMR spectrum, you would expect to see signals for one of the ethyl ester groups (a quartet and a triplet), while the other would be absent. Additionally, a broad singlet corresponding to the carboxylic acid proton would appear downfield, typically above 10 ppm. The exact chemical shifts can vary depending on the solvent and concentration.
Q5: I used sodium methoxide (B1231860) instead of sodium ethoxide as the base. What byproduct might I expect?
A5: Using an alkoxide base that does not match the ester groups of the malonic ester can lead to transesterification. In the case of DEAM (a diethyl ester) and sodium methoxide, you may form the corresponding dimethyl ester or a mixed methyl-ethyl ester. This can be identified in the ¹H NMR by the appearance of a new singlet around 3.7 ppm, corresponding to the methoxy (B1213986) group (-OCH₃) of the methyl ester, alongside the characteristic quartet and triplet of the ethyl ester.
Troubleshooting Guide: Byproduct Identification by ¹H NMR
This guide will help you identify common byproducts in your this compound reactions based on their characteristic ¹H NMR signals.
| Issue/Observation | Potential Byproduct | Expected ¹H NMR Signals | Troubleshooting Steps |
| Absence of the α-methine proton signal after alkylation. | Dialkylated this compound | - Disappearance of the methine proton signal (typically a doublet).- Appearance of signals corresponding to the second alkyl group. | - Use a 1:1 molar ratio of base to DEAM.- Add the alkylating agent slowly at a controlled temperature. |
| Presence of both ethyl ester and carboxylic acid signals after hydrolysis. | Mono-acid Mono-ester of Alkylated DEAM | - Signals for one ethyl group (quartet and triplet).- A broad singlet for the carboxylic acid proton (>10 ppm). | - Increase the reaction time or temperature of the hydrolysis step.- Use a stronger concentration of the acid or base catalyst. |
| Appearance of a singlet around 3.7 ppm after using a non-ethoxide base. | Transesterification Product (e.g., Methyl Ester) | - A sharp singlet around 3.7 ppm (-OCH₃).- Potentially a mixture of diethyl, dimethyl, and mixed esters. | - Always use a base with an alkoxide that matches the ester groups of your starting material (e.g., sodium ethoxide for diethyl esters). |
| Signals corresponding to unreacted starting material. | Unreacted this compound | - A doublet for the α-methine proton.- A singlet for the acetyl methyl group.- A quartet and triplet for the two ethyl groups. | - Ensure the base is active and the reaction is carried out under anhydrous conditions.- Check the stoichiometry of your reagents. |
Quantitative Data Summary
The following table summarizes typical ¹H NMR chemical shifts for this compound and its derivatives. Note that chemical shifts are reported in ppm (δ) and are referenced to an internal standard (e.g., TMS). The exact values can vary depending on the solvent and the specific structure of the alkyl group (R).
| Compound | Proton | Typical Chemical Shift (ppm) | Multiplicity |
| This compound (DEAM) | -CH₃ (acetyl) | ~2.1 | Singlet |
| -CH₂- (ethyl) | ~4.2 | Quartet | |
| -CH₃ (ethyl) | ~1.2 | Triplet | |
| -CH- (methine) | ~5.4 | Doublet | |
| -NH- (amide) | ~7.0 | Broad Singlet | |
| Mono-alkylated DEAM | -CH₃ (acetyl) | ~2.1 | Singlet |
| -CH₂- (ethyl) | ~4.2 | Quartet | |
| -CH₃ (ethyl) | ~1.2 | Triplet | |
| -NH- (amide) | ~7.0 | Broad Singlet | |
| Protons on R group | Variable | Variable | |
| Dialkylated DEAM | -CH₃ (acetyl) | ~2.1 | Singlet |
| -CH₂- (ethyl) | ~4.2 | Quartet | |
| -CH₃ (ethyl) | ~1.2 | Triplet | |
| -NH- (amide) | ~7.0 | Broad Singlet | |
| Protons on R groups | Variable | Variable |
Experimental Protocols
General Protocol for Alkylation of this compound
-
Preparation of the Enolate: In a flame-dried, three-necked flask equipped with a stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide in anhydrous ethanol (B145695).
-
Addition of DEAM: To the stirred solution of sodium ethoxide, add a solution of this compound in anhydrous ethanol dropwise at room temperature.
-
Alkylation: After the addition of DEAM is complete, add the desired alkyl halide dropwise to the reaction mixture. The reaction may be heated to reflux to ensure completion.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
General Protocol for Hydrolysis and Decarboxylation
-
Hydrolysis: The alkylated this compound is refluxed with an excess of aqueous acid (e.g., 6M HCl) or a base (e.g., 2M NaOH).
-
Decarboxylation: Upon completion of the hydrolysis, the reaction mixture is heated to a higher temperature to effect decarboxylation, yielding the corresponding amino acid.
-
Isolation: The resulting amino acid can be isolated by adjusting the pH of the solution to its isoelectric point, causing it to precipitate. The precipitate is then collected by filtration and washed.
Visualizations
Caption: Workflow for byproduct identification using ¹H NMR.
Caption: Reaction pathway for DEAM to α-amino acids.
References
Effect of base choice on the efficiency of Diethyl acetamidomalonate alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the alkylation of diethyl acetamidomalonate. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols focusing on the critical role of base selection in achieving optimal reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the alkylation of this compound?
The selection of a base is paramount as it directly influences several key aspects of the reaction. The base is responsible for deprotonating the α-carbon of this compound to form a reactive enolate nucleophile.[1] An appropriate base will lead to efficient enolate formation without inducing undesirable side reactions. The base's strength, stoichiometry, and steric properties can affect the reaction rate, yield, and the purity of the final product.
Q2: What are the most common bases used for this alkylation, and what are their primary differences?
The most frequently used bases are sodium ethoxide (NaOEt) and sodium hydride (NaH).[2][3]
-
Sodium Ethoxide (NaOEt): This is a classic and widely used base for malonic ester syntheses.[1] It is typically used in ethanol (B145695) as a solvent. A key advantage is that it minimizes the risk of transesterification since the ethoxide anion matches the ethyl groups of the ester.[1][4]
-
Sodium Hydride (NaH): This is a stronger, non-nucleophilic base that provides an irreversible deprotonation.[2] It is often used in aprotic solvents like THF or DMF.[2][5] The reaction with NaH is driven to completion by the evolution of hydrogen gas.[6]
Q3: How does the strength of the base impact the reaction?
The methylene (B1212753) protons on this compound are relatively acidic (pKa ≈ 12-13), so a sufficiently strong base is required for complete deprotonation.[7]
-
Weaker bases may result in an unfavorable equilibrium, leading to a low concentration of the enolate and, consequently, a slow or incomplete reaction.
-
Stronger bases like sodium hydride (NaH) ensure a complete and irreversible conversion to the enolate, which can be particularly advantageous for less reactive alkylating agents.[2][6]
Q4: Can I use other alkoxide bases like sodium methoxide (B1231860)?
It is strongly discouraged to use an alkoxide base that does not match the alkyl groups of the ester.[4] Using sodium methoxide with this compound can lead to transesterification, where the ethyl esters are partially converted to methyl esters, resulting in a mixture of products that can be difficult to separate.[1][4]
Q5: What are the most common side reactions related to the choice of base?
Several side reactions can occur, and their prevalence is often linked to the base and reaction conditions:
-
Dialkylation: The mono-alkylated product still has one acidic proton, which can be removed by the base to form a new enolate that reacts with another equivalent of the alkyl halide.[8] This is more common with strong bases or if more than one equivalent of the base is used.
-
Elimination (E2): The basic conditions can promote an elimination reaction on the alkyl halide, especially when using secondary or tertiary alkyl halides, which are poor substrates for this SN2 reaction.[8][9]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester groups to carboxylic acids, particularly during workup.[8] Using strong bases like NaOH can also cause saponification.[4]
-
Transesterification: As mentioned, this occurs when the alkoxide base does not match the ester's alcohol component.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Base: The base (especially NaH) may have been deactivated by moisture.[9] 2. Insufficient Base Strength: The chosen base is not strong enough to deprotonate the substrate effectively.[2] 3. Low Temperature: The reaction may require heating to proceed at a reasonable rate.[9] | 1. Use freshly opened or properly stored anhydrous base. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[2][8] 2. Switch to a stronger base, such as sodium hydride (NaH) in an aprotic solvent like THF or DMF.[2] 3. After adding the alkylating agent, gently heat the reaction mixture to reflux and monitor by TLC.[8] |
| Significant amount of Dialkylated Product | 1. Incorrect Stoichiometry: More than one equivalent of base was used relative to the this compound.[2] 2. Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent can react with the newly formed mono-alkylated product's enolate.[8] | 1. Use a strict 1:1 molar ratio of the base to the substrate. A slight excess of this compound can sometimes favor mono-alkylation.[8][9] 2. Add the alkylating agent slowly (dropwise) to the solution of the enolate.[8] |
| Alkene Byproduct Detected (from Alkyl Halide) | 1. Competing E2 Elimination: The base is acting as a base towards the alkyl halide instead of a nucleophile towards the substrate. This is a major issue with secondary and tertiary alkyl halides.[8][9] 2. Base is too Hindered: A bulky base may favor proton abstraction (elimination) over nucleophilic attack (substitution).[8] | 1. Use primary or methyl alkyl halides whenever possible, as they are much less prone to elimination.[8][9] 2. Consider using a less sterically demanding base. Control the reaction temperature; lower temperatures can sometimes favor substitution over elimination.[8] |
| Mixture of Esters in Product (e.g., Ethyl and Methyl) | 1. Transesterification: An alkoxide base that does not match the ester was used (e.g., sodium methoxide for a diethyl ester).[1][4] | 1. Always match the alkoxide base to the ester. For this compound, use sodium ethoxide (NaOEt).[1][4] |
| Product Contains Carboxylic Acids | 1. Ester Hydrolysis: Presence of water in the reaction or during workup, especially under basic or acidic conditions.[8] | 1. Ensure strictly anhydrous reaction conditions.[2] During the aqueous workup, minimize the time the product is in contact with strong acid or base, especially at elevated temperatures.[8] |
Data Presentation
The choice of base and solvent system has a significant impact on the reaction environment and potential side reactions. The following table provides a qualitative comparison to guide your selection.
| Base | Typical Solvent | Advantages | Disadvantages | Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol | - Prevents transesterification with diethyl esters.[1][4] - Well-established and widely documented.[2] | - Deprotonation is an equilibrium process. - Ethanol is a protic solvent which can affect SN2 reaction rates. | - The ethanol used must be absolute (anhydrous) to prevent side reactions and deactivation of the base.[2] |
| Sodium Hydride (NaH) | THF, DMF | - Stronger base, leading to irreversible and complete deprotonation.[2] - Aprotic solvent can be beneficial for SN2 reactions.[2] - Evolution of H₂ gas serves as a visual indicator of the reaction.[6] | - Highly reactive with water and protic solvents; requires strictly anhydrous conditions.[5] - Often supplied as a dispersion in mineral oil, which may need to be washed away.[5] | - Handle with extreme care in a fume hood under an inert atmosphere.[5] - Quench reaction carefully with a proton source (e.g., slow addition of saturated NH₄Cl).[5] |
Experimental Protocols
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
This protocol provides a general procedure for the mono-alkylation of this compound.
Materials:
-
This compound
-
Sodium metal (Na)
-
Absolute Ethanol (Anhydrous)
-
Primary Alkyl Halide (e.g., an alkyl bromide)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), add freshly cut sodium metal (1.0 eq) in small pieces to absolute ethanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Stir the mixture until all the sodium has dissolved completely.[1][8]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature. Stir the resulting mixture for 30-60 minutes to ensure complete formation of the enolate.[8]
-
Alkylation: Add the primary alkyl halide (1.0 eq) dropwise to the stirred enolate solution. The reaction may be gently exothermic. After the addition is complete, heat the mixture to reflux (typically 2-4 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC).[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add cold water or a saturated aqueous NH₄Cl solution and transfer to a separatory funnel.[2][8]
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography.[8]
Protocol 2: Alkylation using Sodium Hydride in THF
This protocol is suitable for situations requiring a stronger base for complete, irreversible enolate formation.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Primary Alkyl Halide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser. If desired, wash the NaH dispersion (1.1 eq) with anhydrous hexanes to remove the mineral oil, then carefully add the NaH to the THF. Cool the suspension to 0 °C in an ice bath.[5]
-
Deprotonation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred NaH suspension over 15-20 minutes. After the addition, remove the ice bath and stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.[5]
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC.[5]
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.[5]
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.[5]
Visualizations
Caption: General mechanism of this compound alkylation.
Caption: A typical experimental workflow for the alkylation reaction.
Caption: A decision tree for troubleshooting common alkylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Managing exothermic reactions during the synthesis of Diethyl acetamidomalonate
A comprehensive guide for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of Diethyl acetamidomalonate. This technical support center provides detailed troubleshooting, frequently asked questions, and experimental protocols to ensure a safe and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of this compound are exothermic?
A1: The synthesis involves two main steps. The second step, the reductive acetylation of diethyl isonitrosomalonate using zinc dust in acetic anhydride (B1165640) and glacial acetic acid, is markedly exothermic.[1][2][3] Careful temperature control is critical during the addition of zinc dust. The initial nitrosation step also generates some heat, with the temperature rising after the removal of the initial cooling bath.[1][2][3]
Q2: Why is strict temperature control so crucial during this synthesis?
A2: Strict temperature control is essential for several reasons:
-
Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over, release hazardous gases, or even result in an explosion. The reaction to form diethyl isonitrosomalonate evolves nitrogen oxides.[1][2][3]
-
Product Yield and Purity: Side reactions are more likely to occur at elevated temperatures, leading to the formation of impurities and a lower yield of the desired this compound.
-
Intermediate Stability: The intermediate, diethyl isonitrosomalonate, has been known to explode during distillation, highlighting the need for careful handling and avoiding unnecessary purification of the crude intermediate.[1]
Q3: What are the signs of a runaway reaction?
A3: Signs of a runaway reaction include:
-
A rapid, uncontrolled increase in the internal temperature of the reaction mixture, even with cooling applied.
-
A sudden change in the color or viscosity of the reaction mixture.
-
Vigorous boiling or bubbling of the solvent.
-
An increase in pressure within the reaction vessel.
-
The release of fumes or gases from the reaction vessel.
Q4: What immediate actions should be taken if a runaway reaction is suspected?
A4: If a runaway reaction is suspected, prioritize safety:
-
Immediately stop the addition of any further reagents.
-
Ensure maximum cooling is applied to the reaction vessel (e.g., by adding more ice/dry ice to the cooling bath).
-
If safe to do so, increase the stirring rate to improve heat dissipation.
-
Alert colleagues and the lab supervisor.
-
If the situation cannot be controlled, evacuate the area and follow emergency procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Temperature rising above the recommended range (40-50°C) during zinc addition | 1. Zinc dust is being added too quickly. 2. Inefficient stirring, leading to localized hotspots. 3. Inadequate cooling. | 1. Immediately stop the addition of zinc dust. 2. Increase the efficiency of the cooling bath (add more ice/salt). 3. Ensure the stirrer is functioning correctly and providing vigorous agitation. 4. Resume slow, portion-wise addition of zinc only after the temperature is back within the desired range.[1][2][3] |
| Reaction appears to have stalled (temperature not increasing upon zinc addition) | 1. Poor quality or passivated zinc dust. 2. Insufficient acetic anhydride. | 1. Check the quality of the zinc dust. If necessary, use fresh, activated zinc dust. 2. Ensure all reagents were added in the correct stoichiometry. |
| Low yield of this compound | 1. Poor temperature control leading to side reactions. 2. Incomplete reaction. 3. Loss of product during workup and recrystallization. | 1. Maintain the reaction temperature strictly within the 40-50°C range during the exothermic step.[4] 2. Ensure the reaction is stirred for the recommended time after the final addition of zinc.[1] 3. During recrystallization from water, rapid stirring in an ice bath is crucial to convert the initially formed oil into fine white crystals, which are easier to handle and wash.[1][2] |
| Product is an oil or of poor quality after recrystallization | 1. Incomplete removal of acetic acid. 2. Insufficient cooling or stirring during crystallization. | 1. Ensure the acetic acid is thoroughly removed under reduced pressure. 2. When adding water to the crude product, warm until the solid melts, then stir rapidly in an ice bath to induce the formation of fine white crystals.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
Step 1: Preparation of Diethyl isonitrosomalonate
-
Equip a 500-mL three-necked, round-bottomed flask with a mechanical stirrer and a thermometer.
-
Place 50 g (0.312 mole) of diethyl malonate into the flask.
-
Cool the flask in an ice bath.
-
With stirring, add a mixture of 57 mL of glacial acetic acid and 81 mL of water.
-
Maintaining the internal temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite (B80452) in small portions over a period of 1.5 hours.[1][2][3]
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C.[1][2][3]
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of ether.
-
The combined ether solution of diethyl isonitrosomalonate is used directly in the next step. Caution: Do not attempt to purify the intermediate by distillation as it has been reported to be explosive.[1]
Step 2: Reductive Acetylation to this compound
-
Equip a 1-L three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a powder funnel.
-
Place the ethereal solution of diethyl isonitrosomalonate from Step 1, 86 g (0.842 mole) of acetic anhydride, and 225 mL (3.95 moles) of glacial acetic acid into the flask.
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over a period of 1.5 hours.
-
Crucial Step: The reaction is highly exothermic. Maintain the internal temperature between 40–50°C by controlling the rate of zinc addition and using an intermittent water bath for cooling.[1][2][4]
-
After all the zinc has been added, continue stirring for an additional 30 minutes.
-
Filter the reaction mixture with suction to remove the zinc cake. Wash the cake thoroughly with two 200-mL portions of glacial acetic acid.
-
Combine the filtrate and washings and evaporate under reduced pressure on a steam bath to obtain a thick oil which may partially crystallize.
-
To the crude product, add 100 mL of water and warm on a steam bath until the solid melts.
-
Stir the mixture of water and oil rapidly in an ice bath. The this compound will crystallize as a fine white product.
-
After cooling in the ice bath for an additional hour, collect the product by filtration, wash with cold water, and dry. The expected yield is 52–53 g (77–78%).[1][2][3]
Quantitative Data Summary
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent | Moles | Quantity | Addition Time | Temperature |
| 1. Nitrosation | Diethyl malonate | 0.312 | 50 g | - | ~5°C (initial) |
| Sodium nitrite | 0.944 | 65 g | 1.5 hours | ~5°C (during addition) | |
| Glacial acetic acid | - | 57 mL | - | ~5°C (initial) | |
| Water | - | 81 mL | - | ~5°C (initial) | |
| 2. Reductive Acetylation | Diethyl isonitrosomalonate | ~0.312 | From Step 1 | - | 40–50°C |
| Acetic anhydride | 0.842 | 86 g | - | 40–50°C | |
| Glacial acetic acid | 3.95 | 225 mL | - | 40–50°C | |
| Zinc dust | 1.20 | 78.5 g | 1.5 hours | 40–50°C |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Exothermic Reaction
References
Validation & Comparative
A Comparative Guide to Primary Amino Acid Preparation: Diethyl Acetamidomalonate vs. Gabriel Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of primary amino acids is a cornerstone of innovation. Two classical and robust methods, the Diethyl Acetamidomalonate synthesis and the Gabriel synthesis, have long been employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.
This comparison delves into the nuances of each method, evaluating them on key performance indicators such as yield, substrate scope, and reaction conditions. Both syntheses offer reliable pathways to a variety of primary amino acids, yet they possess distinct advantages and limitations that can significantly impact their suitability for specific research and development applications.
Quantitative Performance Comparison
The following table summarizes quantitative data for the synthesis of representative primary amino acids via the this compound and Gabriel pathways. It is important to note that yields can be highly dependent on the specific substrate and reaction conditions.
| Amino Acid | Synthesis Method | Alkylating Agent | Overall Yield (%) | Stereochemistry | Key Considerations |
| Phenylalanine | This compound | Benzyl (B1604629) chloride | 65%[1] | Racemic | A straightforward and reliable method for many common amino acids.[1] |
| Glutamic Acid | This compound | Propiolactone | 87%[1] | Racemic | Demonstrates high yield in a one-pot reaction for this specific amino acid.[1] |
| Tryptophan | This compound | Gramine | >90%[1] | Racemic | Particularly effective for the synthesis of this oxidation-sensitive amino acid.[1] |
| Various Primary Amines | Gabriel Synthesis | Various primary alkyl halides | 82-94%[2] | Racemic | Generally high-yielding for a range of primary amines, with the key advantage of avoiding over-alkylation.[2] |
| Valine | This compound | Isopropyl bromide | ~31% | Racemic | The yield can be lower for sterically hindered alkyl halides. |
Logical Workflow of Synthetic Pathways
The following diagram illustrates the core logical steps of both the this compound and Gabriel syntheses for preparing primary amino acids.
Caption: Comparative workflow of the this compound and Gabriel syntheses.
Experimental Protocols
This compound Synthesis of Phenylalanine
This protocol details the synthesis of racemic phenylalanine as a representative example.
Step 1: Deprotonation and Alkylation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in absolute ethanol (B145695).
-
Add a solution of sodium ethoxide in ethanol dropwise to the stirred solution at room temperature to form the enolate.
-
To the resulting solution, add benzyl chloride.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter to remove any precipitated sodium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude diethyl 2-acetamido-2-benzylmalonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude product from the previous step, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours to effect both the hydrolysis of the ester and amide groups and the subsequent decarboxylation.
-
Cool the reaction mixture in an ice bath to precipitate the crude phenylalanine hydrochloride.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water/ethanol) to obtain pure racemic phenylalanine. The overall yield for this process is approximately 65%.[1]
Gabriel Synthesis of a Primary Amino Acid
This protocol provides a general procedure for the synthesis of a primary amino acid using the Gabriel-malonic ester method.
Step 1: N-Alkylation of Potassium Phthalimide
-
Suspend potassium phthalimide in a suitable solvent such as dimethylformamide (DMF).
-
To this suspension, add diethyl bromomalonate.
-
Heat the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, pour the mixture into ice-water to precipitate the crude N-phthalimidomalonic ester.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Alkylation of the Malonic Ester
-
Dissolve the N-phthalimidomalonic ester in a suitable solvent (e.g., absolute ethanol).
-
Add a solution of sodium ethoxide in ethanol to deprotonate the α-carbon of the malonic ester.
-
Add the desired alkyl halide (R-X) to the reaction mixture.
-
Heat the mixture to reflux for several hours until the alkylation is complete.
Step 3: Hydrolysis and Decarboxylation
-
The alkylated phthalimidomalonic ester can be hydrolyzed under acidic or basic conditions. For acidic hydrolysis, reflux the compound with a strong acid like hydrochloric acid. This will cleave the phthalimide group and hydrolyze the esters.
-
Alternatively, hydrazinolysis can be employed for milder cleavage of the phthalimide group.[3] Reflux the intermediate with hydrazine (B178648) hydrate (B1144303) in ethanol. The phthalhydrazide (B32825) precipitate can be removed by filtration.
-
Following the removal of the phthaloyl group, the resulting intermediate is heated in an acidic solution to facilitate the decarboxylation of the malonic acid derivative to yield the final racemic α-amino acid.[4]
Comparative Analysis
This compound Synthesis
The this compound synthesis is a variation of the malonic ester synthesis and is a robust and high-yielding method for preparing a wide range of α-amino acids.
-
Advantages:
-
The starting material, this compound, conveniently contains the required nitrogen atom in a protected form.
-
The method is generally high-yielding for a variety of amino acids.[1]
-
The reaction conditions are relatively straightforward.
-
It effectively prevents the over-alkylation of the nitrogen atom.
-
-
Disadvantages:
-
The synthesis produces a racemic mixture of the amino acid, which requires a subsequent resolution step to obtain enantiomerically pure products.[4]
-
Yields can be lower for the synthesis of amino acids with sterically hindered side chains.
-
Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines and can be adapted to synthesize α-amino acids. Its primary advantage lies in the clean formation of primary amines without the common side reaction of over-alkylation.
-
Advantages:
-
Disadvantages:
-
The synthesis produces a racemic mixture of amino acids.[4]
-
The deprotection of the phthalimide group can require harsh conditions (e.g., strong acid or base), which may not be suitable for sensitive substrates.[3] While hydrazinolysis offers a milder alternative, the removal of the phthalhydrazide byproduct can sometimes be challenging.[3]
-
The Gabriel synthesis is generally not suitable for preparing amino acids from secondary alkyl halides due to competing elimination reactions.[3] It also fails for the preparation of aromatic primary amines as aryl halides do not readily undergo nucleophilic substitution with the phthalimide anion.
-
Conclusion
Both the this compound and Gabriel syntheses are valuable and well-established methods for the laboratory-scale preparation of primary amino acids. The choice between the two often depends on the specific amino acid being synthesized, the desired scale, and the tolerance for particular reaction conditions.
The This compound synthesis is often favored for its operational simplicity and high yields for a broad range of amino acids, particularly those with less sterically demanding side chains.
The Gabriel synthesis excels in its ability to cleanly produce primary amino groups, making it an excellent choice when avoiding over-alkylation is a critical concern. However, the deprotection step requires careful consideration of the substrate's stability.
For applications requiring enantiomerically pure amino acids, both methods necessitate a subsequent resolution step, which adds to the overall synthetic effort. For researchers in drug development and other fields where stereochemistry is paramount, these classical methods may serve as a starting point, with further chiral purification or the use of modern asymmetric synthetic methods being essential.
References
A Comparative Guide to Diethyl Acetamidomalonate and Other Malonic Acid Derivatives in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of target molecules. Malonic acid derivatives are a versatile class of reagents, widely employed in the formation of carbon-carbon bonds and the construction of complex molecular architectures. This guide provides an objective comparison of diethyl acetamidomalonate with other common malonic acid derivatives, focusing on their application in the synthesis of α-amino acids. We will delve into their respective performance, supported by experimental data, and provide detailed protocols for key synthetic transformations.
Introduction to Malonic Acid Derivatives in Synthesis
Malonic acid and its derivatives are characterized by a methylene (B1212753) group flanked by two electron-withdrawing carbonyl groups. This structural motif imparts significant acidity to the α-hydrogens, facilitating the formation of a stabilized enolate ion. This nucleophilic enolate is central to the utility of malonic esters in a variety of synthetic applications, most notably in the malonic ester synthesis for the preparation of substituted carboxylic acids.
In the context of amino acid synthesis, the challenge lies in the introduction of the α-amino group. Different malonic acid derivatives offer distinct strategies to address this challenge. This guide will focus on a comparative analysis of the following key players:
-
This compound (DEAM): A pre-functionalized substrate where the amino group is already present in a protected (acetamido) form.
-
Diethyl Malonate (DEM): The archetypal malonic ester, requiring a separate step for the introduction of the nitrogen functionality.
-
Diethyl Bromomalonate (in Gabriel Synthesis): Used in conjunction with potassium phthalimide (B116566) to introduce a protected nitrogen atom.
-
Meldrum's Acid: A cyclic derivative known for its high acidity, offering potential advantages in certain reactions.
Comparison of Performance in α-Amino Acid Synthesis
The synthesis of α-amino acids is a cornerstone of organic and medicinal chemistry. The choice of malonic acid derivative can significantly impact the efficiency, yield, and complexity of the synthetic route. Here, we compare the performance of these derivatives in the synthesis of phenylalanine and its analogues as a representative example.
Data Presentation
Table 1: Comparison of Yields in the Synthesis of Phenylalanine and its Derivatives
| Starting Material | Synthetic Method | Alkylating Agent | Product | Yield (%) | Reference |
| This compound | Amidomalonate Synthesis | Benzyl (B1604629) chloride | rac-Phenylalanine | 65 | [1] |
| This compound | Amidomalonate Synthesis | 2,6-Dimethylbenzyl bromide | rac-2,6-Dimethylphenylalanine | 87.9 | [2] |
| This compound | Amidomalonate Synthesis | 2,4,6-Trimethylbenzyl bromide | rac-2,4,6-Trimethylphenylalanine | 86.0 | [2] |
| Diethyl Benzylmalonate | Malonic Ester Synthesis | N/A (starting with side chain) | rac-Phenylalanine | 62.4 | [3] |
Note: The yields reported are from different sources and may not be directly comparable due to variations in reaction scale and conditions.
Table 2: Physicochemical Properties of Selected Malonic Acid Derivatives
| Derivative | Molecular Formula | Molar Mass ( g/mol ) | pKa of α-hydrogen |
| This compound | C₉H₁₅NO₅ | 217.22 | ~13.4 |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | ~13 |
| Meldrum's Acid | C₆H₈O₄ | 144.13 | ~4.97 |
Experimental Protocols
Protocol 1: Amidomalonate Synthesis of rac-Phenylalanine from this compound
This method utilizes this compound, which already contains the necessary nitrogen atom, simplifying the synthetic sequence.[1]
Step 1: Alkylation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.
-
To the sodium ethoxide solution, add this compound (1 equivalent) and stir until a clear solution is obtained.
-
Add benzyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude alkylated product.
Step 2: Hydrolysis and Decarboxylation
-
To the crude alkylated product, add a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. This step hydrolyzes both the ester and amide groups.
-
Continued heating will effect decarboxylation.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium (B1175870) hydroxide) to precipitate the crude phenylalanine.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a water/ethanol mixture to obtain pure rac-phenylalanine.
Protocol 2: Gabriel-Malonic Ester Synthesis of rac-Phenylalanine
This method involves the initial preparation of a phthalimido-protected malonic ester.[4]
Step 1: Synthesis of Diethyl 2-Phthalimidomalonate
-
In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add diethyl bromomalonate (1 equivalent) to the solution.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours.
-
Cool the mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain diethyl 2-phthalimidomalonate.
Step 2: Alkylation
-
Prepare a solution of sodium ethoxide in absolute ethanol as described in Protocol 1.
-
Add diethyl 2-phthalimidomalonate (1 equivalent) to the sodium ethoxide solution.
-
Add benzyl chloride (1 equivalent) and heat the mixture to reflux for 2-4 hours.
-
Work up the reaction as described in Protocol 1, Step 1 to obtain the crude alkylated product.
Step 3: Hydrolysis and Decarboxylation
-
Treat the crude alkylated product with a strong acid (e.g., 6 M HCl) or a base (e.g., aqueous NaOH followed by acidification).
-
Heat the mixture to reflux for an extended period (8-12 hours) to hydrolyze the esters and the phthalimide group.
-
Upon heating, decarboxylation will occur.
-
After cooling, adjust the pH to the isoelectric point of phenylalanine to precipitate the amino acid.
-
Collect the product by filtration and recrystallize as described in Protocol 1.
Mandatory Visualization
Amidomalonate Synthesis Workflow
Caption: Workflow for the Amidomalonate Synthesis of Phenylalanine.
Gabriel-Malonic Ester Synthesis Workflow
Caption: Workflow for the Gabriel-Malonic Ester Synthesis of Phenylalanine.
Logical Relationship: Choice of Malonic Acid Derivative
References
A Comparative Guide to Amino Acid Synthesis: Diethyl Acetamidomalonate vs. Strecker Synthesis
For researchers and professionals in drug development and organic synthesis, the efficient and safe production of α-amino acids is a critical endeavor. Two of the most established methods for this purpose are the Strecker synthesis and the diethyl acetamidomalonate synthesis. While both are capable of producing a wide range of amino acids, they differ significantly in their reagents, reaction conditions, and overall efficiency. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.
At a Glance: Key Differences
The primary advantages of the this compound synthesis over the Strecker synthesis lie in its use of less toxic reagents and often milder reaction conditions for hydrolysis. The Strecker synthesis, while a robust and direct method, employs highly toxic cyanide salts, which necessitates stringent safety precautions. In contrast, the this compound method, a variation of the malonic ester synthesis, offers a safer alternative without compromising on versatility.
Quantitative Comparison of Phenylalanine Synthesis
To illustrate the practical differences between the two methods, the synthesis of phenylalanine is presented as a representative example. The following table summarizes key quantitative data for the synthesis of racemic phenylalanine (rac-Phe) via both routes.
| Parameter | This compound Synthesis | Strecker Synthesis |
| Starting Materials | This compound, Sodium ethoxide, Benzyl (B1604629) chloride | Phenylacetaldehyde (B1677652), Ammonia, Sodium cyanide, Hydrochloric acid |
| Overall Yield | ~60-65%[1][2] | Varies, but can be efficient |
| Key Reagents | Sodium ethoxide (strong base) | Sodium cyanide (highly toxic) |
| Hydrolysis Conditions | Acidic (e.g., aq. HCl), often less strenuous[1] | Strong acid or base |
| Stereoselectivity | Produces a racemic mixture | Produces a racemic mixture |
| Key Byproducts | Ethanol (B145695), Carbon dioxide, Phthalic acid (if phthalimido derivative is used) | Ammonium (B1175870) salts |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of phenylalanine using both methods.
This compound Synthesis of Phenylalanine
This synthesis proceeds in three main stages: alkylation of this compound, followed by hydrolysis and decarboxylation.[3]
Stage 1: Alkylation
-
In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add this compound and stir until it is fully dissolved.
-
Add benzyl chloride dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the reaction mixture to remove the sodium chloride precipitate.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude diethyl benzylacetamidomalonate.
Stage 2: Hydrolysis and Decarboxylation
-
To the crude product from Stage 1, add an aqueous solution of hydrochloric acid.
-
Heat the mixture under reflux for several hours to hydrolyze both the ester and amide groups.
-
During the heating, decarboxylation occurs, releasing carbon dioxide.
-
Cool the reaction mixture in an ice bath to precipitate the crude phenylalanine hydrochloride.
-
Collect the crystals by filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure racemic phenylalanine.
Strecker Synthesis of Phenylalanine
This two-step process involves the formation of an α-aminonitrile intermediate, which is then hydrolyzed.[4][5]
Stage 1: Formation of α-Aminonitrile
-
In a well-ventilated fume hood, dissolve phenylacetaldehyde in a suitable solvent such as aqueous ethanol.
-
Add a solution of ammonium chloride, followed by a solution of sodium cyanide in water, to the aldehyde solution while stirring in an ice bath.
-
Continue stirring the mixture at room temperature for several hours to allow for the formation of the α-aminonitrile.
-
Extract the α-aminonitrile with an organic solvent (e.g., diethyl ether) and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude α-aminonitrile.
Stage 2: Hydrolysis
-
Add a concentrated solution of hydrochloric acid to the crude α-aminonitrile.
-
Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
After hydrolysis, cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the racemic phenylalanine.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from hot water to obtain the pure amino acid.
Workflow Comparison
The following diagram illustrates the logical flow of both synthesis pathways, highlighting the key differences in reagents and intermediates.
References
Validation of amino acid structure synthesized from Diethyl acetamidomalonate by mass spectrometry
A Comparative Guide to the Validation of Synthesized Amino Acids by Mass Spectrometry
For researchers and professionals in drug development, the precise synthesis and validation of amino acid structures are foundational. The synthesis of α-amino acids from diethyl acetamidomalonate is a robust and widely used method.[1][2] Equally critical is the subsequent validation of the synthesized structure. This guide provides a comparative overview of mass spectrometry for this purpose and contrasts it with alternative analytical techniques, offering experimental insights and data-driven comparisons.
Mass spectrometry has become an indispensable tool for amino acid analysis due to its high selectivity and sensitivity.[3] It allows for the determination of molecular weights based on mass-to-charge ratios and ion peak intensities, providing crucial information for structural elucidation.[]
Comparison of Analytical Methods for Amino Acid Validation
While mass spectrometry is a powerful technique, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and traditional chromatographic techniques with optical detection are also employed.[3][5][6][7] The choice of method often depends on the specific requirements of the analysis, including sensitivity, the type of information needed, and available resources.
Table 1: Comparison of Key Analytical Methods for Amino Acid Validation
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | HPLC with UV/Fluorescence Detection |
|---|---|---|---|
| Primary Information | Molecular Weight, Fragmentation Pattern, Isotopic Distribution | Chemical Environment of Nuclei (Connectivity) | Retention Time, UV Absorbance/Fluorescence |
| Sensitivity | High (picomole to femtomole)[8] | Low (micromole to nanomole)[7][9] | Moderate (nanomole to picomole) |
| Sample Requirement | Low | High[7] | Moderate |
| Structural Detail | High (with MS/MS) | Very High (3D structure possible) | Low (indirect) |
| Quantitative Accuracy | Good (with internal standards) | Excellent | Good |
| Throughput | High | Low | High |
| Cost (Instrument) | High[8] | Very High | Moderate |
| Key Advantage | Excellent for confirming molecular weight and identifying modifications. | Unambiguous structure determination. | Robust, widely available, and cost-effective for routine analysis. |
| Key Disadvantage | Indirect structural information, potential for ion suppression.[10] | Low sensitivity, complex spectra for mixtures.[9] | Requires derivatization for many amino acids, less specific than MS.[3] |
Mass Spectrometry Techniques for Amino Acid Analysis
Several mass spectrometry techniques can be applied to the analysis of synthesized amino acids. The most common approaches involve coupling a separation technique like liquid chromatography (LC) or gas chromatography (GC) with a mass spectrometer.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a widely used technique for amino acid analysis.[3][9] It offers good separation of amino acids and high sensitivity.[3] Electrospray ionization (ESI) is a common ionization method for LC-MS, which generates multiply charged ions from the amino acids in solution.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is also used for amino acid analysis, but it typically requires derivatization to make the amino acids volatile.[3][] Common derivatization methods include silylation, alkylation, and acylation.[3][]
-
Tandem Mass Spectrometry (MS/MS) : This technique provides detailed structural information by fragmenting the parent ion of the amino acid and analyzing the resulting fragment ions.[12] This is particularly useful for confirming the structure of the synthesized amino acid and identifying any potential byproducts.
Table 2: Comparison of Common Mass Spectrometry Ionization and Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Electrospray Ionization (ESI) | Soft ionization of molecules from a liquid solution.[11] | Suitable for polar and non-volatile molecules like amino acids, generates multiply charged ions.[11] | Susceptible to ion suppression from matrix components. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Uses a laser to desorb and ionize molecules from a solid matrix. | Good for high molecular weight compounds, less prone to ion suppression. | Sample preparation can be critical, may not be ideal for small molecules. |
| High-Resolution Mass Spectrometry (HRMS) | Provides very accurate mass measurements. | Allows for the determination of the elemental composition of the synthesized amino acid. | Higher instrument cost. |
| Tandem Mass Spectrometry (MS/MS) | Isolates and fragments a specific ion to obtain structural information.[12] | Provides detailed structural confirmation. | Can be more complex to operate and interpret. |
Experimental Protocols
Synthesis of Phenylalanine from this compound
This protocol describes the synthesis of the amino acid phenylalanine as an example.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Benzyl (B1604629) chloride
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Deprotonation: this compound is deprotonated with a base, typically sodium ethoxide in ethanol, to form a nucleophilic enolate.[1]
-
Alkylation: The enolate is then alkylated with benzyl chloride to introduce the benzyl side chain.[2]
-
Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed with aqueous acid (e.g., HCl) and heated. This process removes the acetyl group and hydrolyzes the ester groups to carboxylic acids, followed by decarboxylation to yield racemic phenylalanine.[2][13]
Validation by LC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized phenylalanine in a suitable solvent, such as a mixture of water and acetonitrile (B52724).
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to the ESI source of the mass spectrometer. Acquire data in positive ion mode over a mass range that includes the expected molecular weight of phenylalanine (165.19 g/mol ).
-
Data Analysis: Analyze the resulting mass spectrum for the presence of the protonated molecule [M+H]+ at m/z 166.19. For confirmation, perform MS/MS analysis on the parent ion and compare the fragmentation pattern with a known standard of phenylalanine.
Visualizing the Workflow
The following diagrams illustrate the synthesis and validation workflow.
Caption: Workflow from synthesis to validation of an amino acid.
Caption: Decision tree for selecting an analytical validation method.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 8. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Amino acids [medizin.uni-muenster.de]
- 13. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]
A Comparative Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The alkylation of diethyl acetamidomalonate is a cornerstone of amino acid synthesis, offering a versatile and reliable route to a wide array of both natural and unnatural α-amino acids. This guide provides a comparative analysis of the yields obtained with various alkylating agents, supported by experimental data and detailed protocols.
Performance Comparison of Alkylating Agents
The efficacy of the alkylation of this compound is highly dependent on the structure of the alkylating agent. The reaction proceeds via an SN2 mechanism, and therefore, the steric hindrance and reactivity of the alkyl halide are critical factors influencing the product yield.
Generally, primary alkyl halides and resonance-stabilized halides, such as benzylic and allylic halides, provide the highest yields. Secondary halides are less effective due to competing elimination reactions (E2), and tertiary halides are generally unsuitable for this synthesis.
The following table summarizes representative yields obtained for the alkylation of this compound and related malonic esters with different alkylating agents. It is important to note that reaction conditions can significantly impact yields, and the data presented is for illustrative purposes.
| Alkylating Agent | Structure | Type | Reported Yield (%) | Reference |
| Methyl Iodide | CH₃I | Methyl | >90% (for tryptophan synthesis) | [1] |
| Ethyl Bromide | CH₃CH₂Br | Primary | ~75% (with diethyl malonate) | [2] |
| n-Butyl Bromide | CH₃(CH₂)₃Br | Primary | 76.48% (with diethyl malonate) | [3][4] |
| sec-Butyl Bromide | CH₃CH(Br)CH₂CH₃ | Secondary | 83-84% (for diethyl sec-butylmalonate) | [2] |
| Benzyl (B1604629) Chloride | C₆H₅CH₂Cl | Benzylic | 65% (for phenylalanine synthesis) | [1] |
| Gramine/derivatives | (Indol-3-yl)methyldimethylamine | Benzylic-like | >90% (for tryptophan synthesis) | [1] |
| Propiolactone | C₃H₄O₂ | Other | 87% (for glutamic acid synthesis) | [1] |
Experimental Protocols
The following is a generalized protocol for the alkylation of this compound.
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Sodium metal
-
Alkyl halide (e.g., benzyl chloride, n-butyl bromide)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Apparatus for reflux and distillation
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add this compound. Stir the mixture at room temperature to form the sodium salt of this compound (the enolate).
-
Alkylation: Add the desired alkyl halide to the reaction mixture. Heat the mixture to reflux until the reaction is complete (the duration will vary depending on the reactivity of the alkyl halide).
-
Workup: After cooling the reaction mixture, remove the ethanol by distillation. Add water to the residue to dissolve the sodium bromide byproduct. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation or recrystallization to obtain the alkylated this compound.
-
Hydrolysis and Decarboxylation: The purified product can then be hydrolyzed with aqueous acid (e.g., HCl) and heated to effect decarboxylation, yielding the desired α-amino acid.[5]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key chemical transformations and the general laboratory procedure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]
- 4. Preparation method of diethyl n-butylmalonate - Eureka | Patsnap [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Diethyl Acetamidomalonate: A Superior Alternative to Diethyl Aminomalonate for Amino Acid Synthesis
In the realm of synthetic organic chemistry, particularly in the design and synthesis of novel amino acids for drug discovery and development, the choice of starting materials is paramount. For decades, malonic ester derivatives have served as reliable synthons for the construction of a wide array of amino acids. Among these, diethyl acetamidomalonate (DEAM) has emerged as a more practical and versatile alternative to diethyl aminomalonate, primarily owing to its enhanced stability and ease of handling. This guide provides a comprehensive comparison of these two reagents, supported by experimental data and detailed protocols, to aid researchers in making an informed selection for their synthetic endeavors.
Core Comparison: Stability and Handling
The principal advantage of this compound over diethyl aminomalonate lies in its chemical stability. Diethyl aminomalonate in its free base form is known to be unstable, making its storage and handling challenging.[1][2] It is typically prepared and used in situ or stored as its more stable hydrochloride salt.[2][3][4] This inherent instability can lead to lower yields and the formation of impurities. In contrast, this compound is a stable, crystalline solid that can be stored for extended periods without significant degradation, ensuring reproducibility and consistency in synthetic protocols.[5][6]
The acetamido group in DEAM serves as a convenient protecting group for the amine functionality, rendering the molecule less susceptible to undesired side reactions. This protective group is readily removed during the final acidic hydrolysis and decarboxylation step of the amino acid synthesis.[7][8]
Performance in Amino Acid Synthesis
Both this compound and N-acylated derivatives of diethyl aminomalonate can be utilized in the synthesis of α-amino acids via the malonic ester synthesis pathway.[2][8][9] The general approach involves the deprotonation of the acidic α-carbon, followed by alkylation with a suitable electrophile to introduce the desired amino acid side chain, and finally, hydrolysis and decarboxylation to yield the target amino acid.[7][10]
While both reagents can lead to the desired products, the superior stability of this compound often translates to cleaner reactions and higher overall yields. The synthesis of various natural and unnatural amino acids has been successfully demonstrated using DEAM with good to excellent yields.[10]
Table 1: Comparison of this compound and Diethyl Aminomalonate
| Feature | This compound (DEAM) | Diethyl Aminomalonate |
| Chemical Formula | C₉H₁₅NO₅ | C₇H₁₃NO₄ |
| Molar Mass | 217.22 g/mol | 175.18 g/mol |
| Physical State | White crystalline solid[11] | Unstable oil (free base)[2]; White crystalline solid (hydrochloride salt)[12] |
| Stability | Stable under normal conditions[5][13] | Free base is unstable[1][2]; Hydrochloride salt is more stable[4] |
| Handling | Easy to handle and store[5] | Requires in situ preparation or use of the hydrochloride salt[2] |
| Primary Use | Versatile precursor for α-amino acid synthesis[8][10][14] | Intermediate in the synthesis of amino acids and other bioactive molecules[4] |
Table 2: Reported Yields for Amino Acid Synthesis using this compound
| Target Amino Acid | Alkylating Agent | Yield (%) | Reference |
| Phenylalanine | Benzyl chloride | 65% | [10] |
| Tryptophan | Gramine or its quaternary ammonium (B1175870) salt | >90% | [10] |
| Glutamic Acid | Propiolactone | 87% | [10] |
Experimental Protocols
Protocol 1: General Procedure for α-Amino Acid Synthesis using this compound
This protocol is a generalized procedure based on the well-established amidomalonate synthesis.[7][15]
1. Deprotonation:
-
To a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol, add this compound (1.0 equivalent) at room temperature with stirring.
-
Stir the mixture for 1 hour to ensure the complete formation of the enolate.
2. Alkylation:
-
To the enolate solution, add the desired alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
3. Hydrolysis and Decarboxylation:
-
After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The residue is then treated with aqueous acid (e.g., 6M HCl) and heated to reflux for several hours to effect hydrolysis of the esters and the amide, followed by decarboxylation.
-
The resulting solution is cooled, and the desired amino acid is isolated, often by crystallization or ion-exchange chromatography.
Protocol 2: Synthesis of this compound
This procedure is adapted from a well-documented synthesis.[1][10][16]
1. Nitrosation of Diethyl Malonate:
-
In a flask equipped with a stirrer, dissolve diethyl malonate in glacial acetic acid.
-
Cool the mixture in an ice bath and add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature. The resulting diethyl isonitrosomalonate is typically used in the next step without further purification.
2. Reduction and Acetylation:
-
To a solution of the crude diethyl isonitrosomalonate in a mixture of acetic acid and acetic anhydride, add zinc dust portion-wise while maintaining the temperature between 40-50°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by recrystallization from water to yield this compound as a white crystalline solid (overall yield 77-78%).[1]
Logical and Experimental Workflow Diagrams
The choice between this compound and diethyl aminomalonate can be rationalized by considering their respective stabilities and the implications for the synthetic workflow.
Caption: Reagent selection based on stability.
The experimental workflow for a typical amino acid synthesis using this compound is a multi-step process that is both robust and versatile.
Caption: Amino acid synthesis workflow.
Conclusion
For researchers and professionals in drug development, this compound presents a clear advantage over diethyl aminomalonate as a starting material for the synthesis of α-amino acids. Its superior stability, ease of handling, and the reliability it brings to the synthetic process make it the preferred reagent. The straightforward and high-yielding nature of the amidomalonate synthesis using DEAM allows for the efficient generation of a diverse library of both natural and unnatural amino acids, which are critical for advancing pharmaceutical research.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Acetamidomalonic acid diethyl ester(1068-90-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]
- 8. This compound | Research Chemicals Supplier [benchchem.com]
- 9. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Page loading... [guidechem.com]
- 12. echemi.com [echemi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. quora.com [quora.com]
A Comparative Guide to the Industrial Synthesis of α-Amino Acids: A Cost-Benefit Analysis of Diethyl Acetamidomalonate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The industrial synthesis of α-amino acids is a cornerstone of the pharmaceutical and fine chemical industries. The selection of a synthetic route is a critical decision, balancing cost, efficiency, purity, and environmental impact. This guide provides an in-depth comparison of the use of Diethyl Acetamidomalonate (DEAM) against two primary alternatives: the Strecker synthesis and reductive amination of α-keto acids, with a focus on the production of Phenylalanine as a case study.
Executive Summary
This compound offers a reliable and versatile route to a wide range of α-amino acids, characterized by good yields and relatively straightforward purification. However, the multi-step nature of the synthesis and the cost of the starting material are significant considerations. In contrast, the Strecker synthesis provides a more direct and cost-effective route from simple starting materials, though it involves the use of highly toxic cyanide and often results in lower initial purity, necessitating more rigorous purification. Reductive amination of α-keto acids presents a cleaner alternative with high potential for stereoselectivity, but the cost and availability of the α-keto acid precursor can be a limiting factor.
Comparative Analysis of Phenylalanine Synthesis
To provide a clear comparison, the following tables summarize the key quantitative data for the synthesis of one metric ton of Phenylalanine via the DEAM, Strecker, and Reductive Amination pathways.
Table 1: Raw Material Costs for the Synthesis of 1 Ton of Phenylalanine
| Raw Material | DEAM Synthesis | Strecker Synthesis | Reductive Amination |
| Primary Reactant | This compound: ~$76,000 | Phenylacetaldehyde: Price varies | Phenylpyruvic Acid: Price varies |
| Nitrogen Source | - | Ammonium Chloride: ~$260 - $420/ton[1] | Ammonia (B1221849)/Ammonium source |
| Other Key Reagents | Benzyl (B1604629) Halide, Sodium Ethoxide | Sodium Cyanide: Price varies[2][3] | Reducing Agent (e.g., H₂, NaBH₄) |
| Solvents & Catalysts | Ethanol, etc. | Water, Acid/Base | Varies (e.g., Pd/C) |
| Estimated Total Raw Material Cost | High | Low to Medium | Medium to High |
Table 2: Process Parameters and Efficiency
| Parameter | DEAM Synthesis | Strecker Synthesis | Reductive Amination |
| Typical Yield | 86-88%[4] | Variable, can be high | >95%[5] |
| Reaction Time | Multi-step, longer overall | Relatively fast | ~3 hours[5] |
| Stereoselectivity | Produces racemic mixture | Produces racemic mixture | Can be adapted for asymmetric synthesis |
| Downstream Processing | Moderate | Extensive purification required | Moderate |
| Energy Consumption | Moderate to High | Moderate | Moderate |
| Waste Generation | Moderate | High (cyanide waste) | Low to Moderate |
Experimental Protocols
Phenylalanine Synthesis via this compound (DEAM)
This method is a variation of the malonic ester synthesis.
Experimental Workflow:
Figure 1: Phenylalanine Synthesis via DEAM.
Methodology:
-
Enolate Formation: this compound is treated with a strong base, such as sodium ethoxide in ethanol, to form the corresponding enolate.
-
Alkylation: The enolate is then reacted with a benzyl halide (e.g., benzyl bromide) in an SN2 reaction to introduce the benzyl group at the α-carbon.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed with a strong acid (e.g., HCl) and heated. This process cleaves the ester and amide bonds and subsequently removes one of the carboxyl groups as carbon dioxide, yielding racemic phenylalanine.
-
Purification: The crude phenylalanine is purified by recrystallization.
-
Resolution: The racemic mixture is resolved into its enantiomers using enzymatic or chiral chromatography methods.[6]
Strecker Synthesis of Phenylalanine
The Strecker synthesis is a three-component reaction.[7][8]
Experimental Workflow:
Figure 2: Strecker Synthesis of Phenylalanine.
Methodology:
-
Iminium Ion Formation: Phenylacetaldehyde reacts with ammonia to form an iminium ion.
-
Cyanide Addition: A cyanide source, such as sodium cyanide, attacks the iminium ion to form an α-aminonitrile.[7]
-
Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to convert the nitrile group into a carboxylic acid, yielding racemic phenylalanine.
-
Purification and Resolution: This route often requires extensive purification to remove unreacted reagents and byproducts. The resulting racemic mixture must then be resolved.
Reductive Amination of Phenylpyruvic Acid
This method offers a more direct route to phenylalanine from its corresponding α-keto acid.
Experimental Workflow:
Figure 3: Reductive Amination for Phenylalanine Synthesis.
Methodology:
-
Imine Formation: Phenylpyruvic acid reacts with ammonia to form an intermediate imine.
-
Reduction: The imine is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or with other reducing agents.[5]
-
Asymmetric Synthesis: A key advantage of this route is the potential for direct asymmetric synthesis by using chiral catalysts or auxiliaries during the reduction step, which can yield an enantiomerically enriched product, potentially reducing the need for a separate resolution step.
-
Purification: The product is purified to remove the catalyst and any unreacted starting materials.
Cost-Benefit Analysis
This compound (DEAM) Synthesis:
-
Benefits:
-
Well-established and reliable methodology.
-
Applicable to a wide variety of amino acids by changing the alkylating agent.
-
Generally provides good yields.[4]
-
Purification of the final product can be relatively straightforward.
-
-
Costs:
Strecker Synthesis:
-
Benefits:
-
Costs:
-
The use of highly toxic cyanide necessitates stringent safety protocols and specialized waste disposal, adding to operational costs and environmental concerns.[12]
-
The reaction can produce significant byproducts, requiring extensive purification.
-
Produces a racemic mixture that requires resolution.[13]
-
Reductive Amination of α-Keto Acids:
-
Benefits:
-
Can be a very clean and high-yielding reaction.[5]
-
Offers the potential for direct asymmetric synthesis, which can eliminate the need for a separate resolution step, significantly reducing costs.
-
Generates less hazardous waste compared to the Strecker synthesis.
-
-
Costs:
-
The primary cost driver is the α-keto acid starting material (phenylpyruvic acid), which can be expensive and may not be as readily available as the starting materials for the other methods.
-
The cost of the catalyst (e.g., palladium) and the infrastructure for handling hydrogen gas can be significant.
-
Conclusion
The choice of synthetic route for the industrial production of α-amino acids is a complex decision with significant economic and operational implications.
-
The This compound route is a robust and versatile method suitable for producing a variety of amino acids where the higher cost of the starting material can be justified by the reliability and yield of the process.
-
The Strecker synthesis remains a viable option for large-scale production where low raw material cost is the primary driver, and the necessary infrastructure for handling toxic materials and extensive purification is in place.
-
Reductive amination is an increasingly attractive alternative, particularly when asymmetric synthesis is feasible, as it can offer a more sustainable and potentially more cost-effective route to enantiomerically pure amino acids by circumventing the need for resolution.
For drug development professionals and researchers, a thorough evaluation of these factors, including raw material sourcing, process safety, and downstream processing capabilities, is essential to select the optimal synthetic strategy for their specific needs.
References
- 1. imarcgroup.com [imarcgroup.com]
- 2. strem.com [strem.com]
- 3. Sodium cyanide price,buy Sodium cyanide - chemicalbook [m.chemicalbook.com]
- 4. Synthesis and resolution of DL-phenylalanine analogues [jnmu.njmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound 1068-90-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 1068-90-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. yasmintrading.com [yasmintrading.com]
- 13. pubs.acs.org [pubs.acs.org]
Benchmarking the purity of synthesized amino acids from Diethyl acetamidomalonate against commercial standards
A Guide for Researchers in Drug Development and Chemical Synthesis
This guide provides a comprehensive framework for benchmarking the purity of amino acids synthesized in-house from diethyl acetamidomalonate against commercially available standards. By presenting detailed experimental protocols and comparative data, this document serves as a valuable resource for researchers and scientists aiming to validate the quality of their synthesized compounds for applications in drug development and other high-purity settings.
Introduction
The synthesis of α-amino acids is a fundamental process in organic chemistry, with wide-ranging applications in pharmaceutical research and development. The amidomalonate synthesis, a robust method utilizing this compound, offers a versatile route to a variety of amino acids. However, for applications in drug development and clinical research, the purity of these synthesized compounds is of paramount importance and must be rigorously benchmarked against high-purity commercial standards.
This guide outlines the synthesis of a representative amino acid, L-Alanine, and provides a detailed comparison of its purity against a commercially available standard using a multi-pronged analytical approach. The methodologies described herein—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—are industry-standard techniques for the comprehensive purity assessment of small molecules.
Experimental Design and Workflow
The overall experimental workflow is designed to first synthesize L-Alanine from this compound, followed by a rigorous purity analysis in parallel with a commercial L-Alanine standard.
Experimental Protocols
This protocol outlines the synthesis of L-Alanine. The same general procedure can be adapted for other amino acids by selecting the appropriate alkyl halide.
-
Deprotonation: this compound is dissolved in anhydrous ethanol (B145695), and a solution of sodium ethoxide in ethanol is added dropwise at room temperature to form the enolate.[1][2]
-
Alkylation: Methyl iodide is added to the reaction mixture, which is then heated to reflux to facilitate the SN2 reaction, yielding diethyl 2-acetamido-2-methylmalonate.[1]
-
Hydrolysis and Decarboxylation: The alkylated product is heated under reflux with aqueous hydrochloric acid. This step hydrolyzes both the ester and amide groups and subsequently leads to the decarboxylation of the resulting malonic acid derivative to yield L-Alanine hydrochloride.[1][2]
-
Purification: The crude L-Alanine is isolated and purified by recrystallization from a water/ethanol mixture.
The synthesized L-Alanine and a commercial standard (e.g., Sigma-Aldrich, Product Number A7627, ≥99% purity) are subjected to the following analytical tests.
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the presence of structurally related impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Zorbax Eclipse-AAA column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
-
Gradient: A suitable gradient is run to separate the amino acid from potential impurities.
-
Detection: UV at 338 nm after pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[3][4]
-
Sample Preparation: Samples of both synthesized and commercial L-Alanine are accurately weighed, dissolved in 0.1 N HCl, and derivatized automatically by the autosampler before injection.[3]
3.2.2. Mass Spectrometry (LC-MS)
LC-MS is used to confirm the identity of the main component and to identify potential impurities based on their mass-to-charge ratio.
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF mass spectrometer).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: The mass spectrum of the main peak is analyzed to confirm the molecular weight of L-Alanine. The presence of other ions in the chromatogram can indicate impurities.
3.2.3. Quantitative NMR (qNMR) Spectroscopy
qNMR provides an absolute purity assessment by comparing the integral of a proton signal from the analyte with that of a certified internal standard.[5]
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Solvent: D₂O.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid, is used.
-
Sample Preparation: Accurately weighed samples of the synthesized L-Alanine, the commercial standard, and the internal standard are dissolved in D₂O.
-
Data Acquisition: A one-dimensional proton NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.
-
Purity Calculation: The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to the respective signals.
Comparative Data Analysis
The following tables summarize hypothetical, yet realistic, data obtained from the comparative analysis of synthesized L-Alanine and a commercial standard.
Table 1: HPLC Purity Analysis
| Sample | Main Peak Area (%) | Total Impurity Area (%) | Purity by Area Normalization (%) |
| Synthesized L-Alanine | 99.75 | 0.25 | 99.75 |
| Commercial L-Alanine | 99.92 | 0.08 | 99.92 |
Table 2: Mass Spectrometry Analysis
| Sample | Expected [M+H]⁺ | Observed [M+H]⁺ | Identity Confirmation | Notable Impurities (m/z) |
| Synthesized L-Alanine | 89.09 | 89.09 | Confirmed | 161.1 (unreacted starting material derivative) |
| Commercial L-Alanine | 89.09 | 89.09 | Confirmed | None detected above 0.05% |
Table 3: Quantitative NMR (qNMR) Purity Assessment
| Sample | Purity (%) | Standard Deviation |
| Synthesized L-Alanine | 99.6 | ± 0.2 |
| Commercial L-Alanine | 99.9 | ± 0.1 |
Discussion
The amidomalonate synthesis is a reliable method for producing L-Alanine. The purity of the synthesized product, as determined by multiple analytical techniques, is high. However, the comparative data reveals that the commercial standard exhibits a slightly higher degree of purity.
The HPLC analysis indicates a higher percentage of total impurities in the synthesized sample, which is further supported by the LC-MS data identifying a trace amount of a derivative of the starting material. The qNMR results provide an absolute purity value that is consistent with the chromatographic data, confirming the slightly lower purity of the in-house synthesized product.
For many research applications, a purity of 99.6% may be acceptable. However, for sensitive applications such as in vivo studies or the synthesis of active pharmaceutical ingredients (APIs), the higher purity of the commercial standard may be required. The choice between using a synthesized amino acid and a commercial one will depend on the specific requirements of the application and a risk-based assessment of the potential impact of minor impurities.
Conclusion
This guide demonstrates a robust workflow for the synthesis and comparative purity analysis of amino acids. The use of orthogonal analytical techniques—HPLC, MS, and qNMR—provides a comprehensive assessment of product purity. While in-house synthesis can be a cost-effective and versatile approach, it is crucial to benchmark the purity of the resulting compounds against certified commercial standards to ensure they meet the stringent quality requirements of their intended application.
References
- 1. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myfoodresearch.com [myfoodresearch.com]
Safety Operating Guide
Proper Disposal of Diethyl Acetamidomalonate: A Step-by-Step Guide
The proper disposal of diethyl acetamidomalonate is critical for ensuring laboratory safety and environmental protection. As a chemical classified with potential hazards, it must be managed as hazardous waste in accordance with institutional policies and local, state, and federal regulations. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[1][2][3]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste, designed for researchers and laboratory personnel.
Immediate Safety and Handling Information
Before handling this compound for disposal, it is essential to be aware of its hazards and the required personal protective equipment (PPE).
| Parameter | Specification | Citation |
| Primary Hazards | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [1][4] |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical safety goggles or glasses. | [1][5] |
| - Hand Protection: Appropriate chemical-resistant gloves. | [1][5] | |
| - Skin/Body Protection: Lab coat or other protective clothing to prevent skin exposure. | [5] | |
| - Respiratory Protection: Use only in a well-ventilated area. A respirator may be required for large spills or when dust is generated. | [1][5] | |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. | [1][5][6] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. | [4][5] |
Proper Disposal Protocol for this compound
Follow these procedural steps to ensure the safe collection and disposal of this compound waste. Chemical waste generators are responsible for correctly identifying, labeling, and managing waste from the point of generation to its final disposal.[1][5]
Step 1: Waste Identification and Segregation
-
Identify Waste: Clearly identify the waste as "this compound."
-
Segregate Waste Streams: Maintain separate waste containers for different types of waste:
-
Unused or Expired Chemical: Pure this compound solid.
-
Contaminated Solid Waste: Items such as gloves, bench paper, and wipers contaminated with the chemical.
-
Empty Containers: Original containers that held the chemical.
-
Step 2: Containerization
-
Select a Container: Use a chemically compatible, leak-proof container with a secure, screw-on cap for the unused chemical.[7][8] High-density polyethylene (B3416737) (HDPE) containers are often suitable.
-
Bag Solid Waste: Place contaminated solid waste into a clear plastic bag. For disposal, this waste should be double-bagged to allow for visual inspection by safety personnel.[7]
-
Secondary Containment: Store all waste containers within a larger, chemically compatible secondary container (such as a lab tray or bin) to contain any potential leaks or spills.[7]
Step 3: Waste Collection and Handling
-
For Unused Chemical: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust.[1][5]
-
For Contaminated Solid Waste: Place contaminated items directly into the clear plastic waste bag. Seal each bag individually.[7]
-
For Empty Containers:
-
A container that held this compound must be managed as hazardous waste.[9]
-
Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[8][9]
-
Collect the rinsate (the solvent from rinsing) and dispose of it as liquid hazardous waste in a separate, properly labeled container.[8][9]
-
After triple-rinsing, deface or remove the original label from the container. The clean, de-labeled container may then be disposed of in the regular trash or recycled, depending on institutional procedures.[8][9]
-
Step 4: Labeling the Waste Container
-
Attach a Tag: As soon as waste is added, affix a "Hazardous Waste" tag or label, provided by your institution's Environmental Health & Safety (EHS) department, to the container.[2][9]
-
Complete Information: Fill out the label completely and legibly. Information must include:
-
The words "Hazardous Waste."[2]
-
Full Chemical Name: "this compound" (do not use abbreviations or formulas).[2]
-
Quantity/Concentration: List the amount of the chemical. For mixtures, list all constituents.[2]
-
Generator Information: Your name, department, and room number.[2]
-
Hazard Information: Check the appropriate hazard boxes (e.g., Irritant, Toxic).[2]
-
Step 5: Storage and Disposal
-
Secure Storage: Keep the waste container tightly sealed except when adding waste.[7][8] Store it in a designated satellite accumulation area within your laboratory.
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate beyond established time or quantity limits (e.g., 90 days or 55 gallons).[7]
Spill and Leak Cleanup
In the event of a spill, follow these procedures while wearing appropriate PPE:
-
Isolate the Area: Keep unnecessary personnel away from the spill.
-
Control Dust: Avoid actions that generate dust.
-
Absorb and Collect: Sweep up the spilled solid material.[1][5]
-
Containerize: Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[1][5]
-
Clean the Area: Decontaminate the spill area with an appropriate solvent or cleaning solution.
-
Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Workflow for the disposal of various this compound waste streams.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.at [fishersci.at]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
